SGE-201
Description
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Properties
Molecular Formula |
C26H44O2 |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H44O2/c1-17(10-13-24(2,3)28)21-8-9-22-20-7-6-18-16-19(27)11-14-25(18,4)23(20)12-15-26(21,22)5/h6,17,19-23,27-28H,7-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
USOOWRCOYYNZPU-LXVLQKCJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Neuroprotective Potential of Zuranolone (SAGE-217): A Technical Overview
Introduction
This document provides a detailed technical overview of the neuroprotective role and therapeutic mechanism of zuranolone (B1405386), also known as SAGE-217. It is important to note that the initial query referenced "SGE-201"; however, based on extensive literature review, it is presumed this was a typographical error for SAGE-217, a compound extensively studied by Sage Therapeutics. Zuranolone is a novel neuroactive steroid that functions as a positive allosteric modulator of GABA-A receptors.[1][2] Initially developed for mood disorders such as major depressive disorder (MDD) and postpartum depression (PPD), emerging preclinical evidence now points towards a direct neuroprotective role, particularly in the context of neurodevelopmental insults.[3][4] This guide will synthesize the core mechanism of action, preclinical neuroprotective data, clinical efficacy, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Zuranolone is a synthetic neuroactive steroid that enhances the activity of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its mechanism does not involve direct activation of the GABA-A receptor but rather, it binds to an allosteric site on the receptor complex.[5] This binding increases the receptor's affinity for GABA, thereby potentiating the inhibitory effect of the available neurotransmitter.[5] This leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[6][7]
A key feature of zuranolone is its ability to modulate both synaptic and extrasynaptic GABA-A receptors.[2][8][9][10][11] Synaptic receptors are involved in rapid, phasic inhibition, while extrasynaptic receptors respond to ambient GABA levels and mediate sustained, tonic inhibition.[12] By targeting both, zuranolone may help restore the balance of neuronal activity in brain circuits implicated in mood and cognitive disorders.[1]
Preclinical Evidence of Neuroprotection
A recent pioneering study has provided the first direct evidence of zuranolone's neuroprotective capabilities in a preclinical model.[3][4] The study utilized a guinea pig model of preterm birth to investigate the impact of postnatal zuranolone administration on neurodevelopment and behavioral outcomes.
The findings were significant:
-
Improved Behavioral Outcomes: Zuranolone treatment prevented the hyperactive phenotype observed in preterm-born offspring, with a particularly pronounced effect in males.[3][4]
-
Protection of Myelination: The study observed that preterm birth led to reductions in myelin basic protein (MBP), a key component of the myelin sheath that insulates nerve fibers. Zuranolone treatment ameliorated these reductions, suggesting a protective effect on white matter development.[3][4]
-
Restoration of Neurotransmitter Pathways: The researchers found that preterm birth caused alterations in the mRNA expression of crucial dopaminergic, glutamatergic, and GABAergic pathways in the frontal cortex. Zuranolone therapy restored the expression of these pathways to levels comparable to those of term controls.[3][4]
These results indicate that zuranolone may act as a neuroprotective agent by mitigating the adverse neurological consequences of preterm birth, supporting healthy brain development and function.[4]
Clinical Efficacy in Mood Disorders
Zuranolone has been extensively studied in clinical trials for Major Depressive Disorder (MDD) and Postpartum Depression (PPD). These studies demonstrate a rapid and robust antidepressant effect, which can be considered a form of neuroprotection against the detrimental effects of stress and depression on the brain.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from placebo-controlled trials of zuranolone (SAGE-217).
Table 1: Efficacy in Major Depressive Disorder (MDD)
| Trial / Endpoint | Zuranolone (SAGE-217) | Placebo | p-value | Citation(s) |
|---|---|---|---|---|
| Phase 2 (30 mg) | [2] | |||
| Mean HAM-D Score Reduction at Day 15 | -17.6 | -10.7 | <0.0001 | [2] |
| Remission Rate (HAM-D ≤7) at Day 15 | 64% | 23% | 0.0005 | [2] |
| MOUNTAIN Study (30 mg) | [3] | |||
| Mean HAM-D Score Reduction at Day 15 | -12.6 | -11.2 | 0.115 | [3] |
| WATERFALL Study (50 mg) | [13] |
| Mean HAM-D Score Reduction at Day 15 | -14.1 | -12.3 | 0.0141 |[13] |
Table 2: Efficacy in Postpartum Depression (PPD)
| Trial / Endpoint | Zuranolone (SAGE-217) 30 mg | Placebo | p-value | Citation(s) |
|---|---|---|---|---|
| Phase 3 (ROBIN Study) | [10] | |||
| Mean HAM-D Score Reduction at Day 15 | -17.8 | -13.6 | 0.0029 | [10] |
| Response Rate (≥50% HAM-D reduction) at Day 15 | 72% | 48% | 0.0050 | [10] |
| Remission Rate (HAM-D ≤7) at Day 15 | 45% | 23% | 0.0122 |[10] |
Experimental Protocols
Preclinical Neuroprotection Study Protocol
-
Model: Guinea pig model of preterm birth.
-
Intervention: Pups were treated postnatally with either zuranolone or a vehicle control.
-
Behavioral Analysis: Conducted at postnatal day (PND) 7 and 40 to assess for phenotypes such as hyperactivity.[3]
-
Tissue Collection: Frontal cortex tissues were collected at PND 42.[3]
-
Immunostaining: Tissues were stained for Myelin Basic Protein (MBP) to assess the extent of myelination.[3]
-
Gene Expression Analysis: Real-time polymerase chain reaction (PCR) was used to characterize the mRNA expression of key genes within dopaminergic, glutamatergic, and GABAergic pathways.[3]
Phase 2 MDD Clinical Trial Protocol (NCT03000530)
-
Design: Randomized, double-blind, placebo-controlled trial.[2]
-
Participants: 89 adult patients with moderate to severe MDD (HAM-D score ≥ 22).[2]
-
Intervention: Patients were randomized 1:1 to receive either SAGE-217 30mg capsules or a matching placebo, administered orally once daily in the evening with food for 14 days.[2]
-
Primary Endpoint: The change from baseline in the Hamilton Rating Scale for Depression (HAM-D) total score at Day 15.[2]
-
Secondary Endpoints: Included rates of remission (HAM-D score ≤ 7) and response (≥50% reduction in HAM-D score).[2]
-
Follow-up: Patients were followed for an additional 4 weeks after the treatment period.[2]
Safety and Tolerability
Across clinical trials, zuranolone has been generally well-tolerated.[3][13] The most common treatment-emergent adverse events (TEAEs) are related to its mechanism of action and are typically mild to moderate in severity.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs ≥5% in Zuranolone Group)
| Adverse Event | Zuranolone (SAGE-217) | Placebo | Citation(s) |
|---|---|---|---|
| WATERFALL Study (50 mg) | [13] | ||
| Somnolence | 15.3% | 3.0% | [13] |
| Dizziness | 13.8% | 2.2% | [13] |
| Headache | 10.8% | 7.8% | [13] |
| Sedation | 7.5% | 0.4% | [13] |
| MOUNTAIN Study (30 mg) | [3] | ||
| Headache | 6.3% | 7.4% | [3] |
| Dizziness | 5.7% | 3.7% | [3] |
| Somnolence | 6.8% | 4.2% | [3] |
| Fatigue | 6.8% | 2.6% | [3] |
| Diarrhea | 6.3% | 5.3% | [3] |
| Sedation | 4.7% | 3.2% |[3] |
Conclusion
Zuranolone (SAGE-217) is a promising neuroactive steroid with a well-defined mechanism of action as a positive allosteric modulator of GABA-A receptors. While its rapid efficacy in treating mood disorders like MDD and PPD is well-documented, emerging preclinical data now strongly support a direct neuroprotective role. The ability of zuranolone to protect against developmental insults, preserve myelination, and restore balance to key neurotransmitter systems highlights its potential beyond symptomatic treatment. By enhancing the brain's primary inhibitory system, zuranolone may not only alleviate the symptoms of mood disorders but also protect the brain from the structural and functional consequences of these conditions and other neurological insults. Further research is warranted to fully elucidate the breadth of its neuroprotective applications.
References
- 1. SAGE-217, A Novel GABAA Receptor Positive Allosteric Modulator: Clinical Pharmacology and Tolerability in Randomized Phase I Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sage Therapeutics Reports Positive Top-line Results from Phase 2 Placebo-Controlled Trial of SAGE-217 in Major Depressive Disorder | Sage Therapeutics, Inc. [investor.sagerx.com]
- 3. Zuranolone therapy protects frontal cortex neurodevelopment and improves behavioral outcomes after preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zuranolone therapy protects frontal cortex neurodevelopment and improves behavioral outcomes after preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sage Therapeutics Announces SAGE-217 Meets Primary and Secondary Endpoints in Phase 3 Clinical Trial in Postpartum Depression | Sage Therapeutics, Inc. [investor.sagerx.com]
- 11. Sage Announces Pivotal Phase 3 Trial Status for SAGE-217 in Major Depressive Disorder and Postpartum Depression based on FDA Breakthrough Therapy Meeting | Sage Therapeutics, Inc. [investor.sagerx.com]
- 12. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zuranolone – synthetic neurosteroid in treatment of mental disorders: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Landscape of SGE-201: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a synthetic neuroactive steroid, identified as a potent positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. As an analogue of the endogenous oxysterol 24(S)-hydroxycholesterol, this compound has garnered significant interest within the neuroscience and drug development communities for its potential therapeutic applications in CNS disorders where NMDA receptor function is implicated. This technical guide provides a detailed overview of the chemical structure and a key synthetic pathway for this compound, aimed at professionals engaged in neuropharmacology and medicinal chemistry research.
Chemical Structure and Properties
This compound possesses a tetracyclic steroidal core, characteristic of its oxysterol lineage. The precise stereochemistry and functional group positioning are crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Molecular Formula | C₂₆H₄₄O₂ |
| Molecular Weight | 388.64 g/mol |
| CAS Number | 35882-85-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Synthesis of this compound: A Four-Step Protocol
The synthesis of this compound can be accomplished through a multi-step process starting from a commercially available steroid precursor. The following protocol is based on a reported synthetic route and provides a framework for its laboratory-scale preparation.[1][2]
Experimental Protocol
Starting Material: 3α, 6α-dihydroxy-5β-cholan-24-oic acid
Step 1: Methyl Ester Formation
-
Objective: To protect the carboxylic acid functionality as a methyl ester.
-
Procedure: 3α, 6α-dihydroxy-5β-cholan-24-oic acid is treated with a suitable methylating agent, such as methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), to yield the corresponding methyl ester. The reaction is typically carried out at reflux and monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified using standard techniques like column chromatography.
Step 2: Tosylation of Hydroxyl Groups
-
Objective: To convert the 3α- and 6α-hydroxyl groups into better leaving groups for subsequent elimination and substitution reactions.
-
Procedure: The methyl ester from Step 1 is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, at a controlled temperature. This reaction forms the ditosylate derivative. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to remove excess reagents and the product is purified.
Step 3: Elimination and Inversion
-
Objective: To introduce the C5-C6 double bond and to invert the stereochemistry at the C3 position.
-
Procedure: The ditosylated intermediate from Step 2 is subjected to mild basic conditions in a single pot reaction.[1][2] This treatment facilitates the elimination of the 6-tosylate group to form a double bond between C5 and C6. Concurrently, the 3α-tosylate undergoes hydrolysis with inversion of configuration to yield the desired 3β-hydroxyl group.[1][2] The resulting product is a key intermediate with the correct steroidal core structure for this compound.
Step 4: Side Chain Elaboration
-
Objective: To construct the final C17 side chain.
-
Procedure: The intermediate from Step 3 is reacted with an excess of methyl lithium (CH₃Li) or a similar organometallic reagent. This reagent adds to the methyl ester at C24, leading to the formation of the tertiary alcohol and the two methyl groups on the side chain, thus completing the synthesis of this compound.[1][2] The final product is then purified by chromatography.
Synthetic Workflow Diagram
Caption: A simplified workflow for the four-step synthesis of this compound.
Signaling Pathway Context: NMDA Receptor Modulation
This compound exerts its effects by positively modulating the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. The following diagram illustrates the general signaling pathway involving the NMDA receptor.
Caption: this compound allosterically modulates the NMDA receptor, enhancing Ca²⁺ influx.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and a viable synthetic route for this compound. The detailed information on its chemical properties and the outlined experimental protocol serve as a valuable resource for researchers investigating the therapeutic potential of novel neuroactive steroids. Further optimization of the synthetic steps and exploration of alternative routes may be warranted for large-scale production and further analog development.
References
An In-depth Technical Guide on the Pharmacokinetics and Brain Bioavailability of SGE-201
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and brain bioavailability of SGE-201, a synthetic neuroactive steroid. The information is compiled from preclinical studies and is intended to serve as a resource for professionals in the field of neuroscience and drug development.
Introduction
This compound is a synthetic analog of the endogenous neurosteroid 24(S)-hydroxycholesterol (24(S)-HC). It has been investigated for its potential as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[1] Augmenting NMDA receptor function is a therapeutic strategy for various neuropsychiatric disorders. Unlike its parent compound, 24(S)-HC, this compound has been designed to have more favorable drug-like properties, including improved systemic exposure and brain penetration following systemic administration.[1][2]
Pharmacokinetic Profile
Preclinical studies in rodents have demonstrated that this compound achieves significant concentrations in both plasma and the brain after systemic administration.
Table 1: Plasma and Brain Concentrations of this compound in Mice
| Parameter | Value | Species | Dose | Route of Administration | Time Point |
| Plasma Concentration | ~150 ng/mL | Mouse | 10 mg/kg | Intraperitoneal | 60 min |
| Brain Concentration | ~100 ng/g | Mouse | 10 mg/kg | Intraperitoneal | 60 min |
Data are estimated from graphical representations in Paul et al., 2013.[1]
A subsequent analog, SGE-301, was developed with the intention of further improving bioavailability compared to this compound.[1][2] Preclinical data indicates that SGE-301 achieves a disproportionately higher brain concentration than this compound.[1]
Brain Bioavailability
This compound demonstrates the ability to cross the blood-brain barrier. Following a 10 mg/kg intraperitoneal dose in mice, the brain-to-plasma concentration ratio at 60 minutes post-administration is approximately 0.67, as derived from the available data. This indicates substantial penetration into the central nervous system.
Experimental Protocols
The following protocols are based on the methodologies described in the available preclinical research.
4.1. In Vivo Pharmacokinetic Study
-
Animal Model: Male Swiss CD-1 mice.[1]
-
Drug Formulation: this compound was dissolved in 25% hydroxypropyl-β-cyclodextrin in phosphate-buffered saline (PBS).[1]
-
Dosing: A single dose of 10 mg/kg of this compound was administered via intraperitoneal (i.p.) injection.[1]
-
Sample Collection: Plasma and brain tissue were collected at 60 minutes post-administration.[1]
-
Analytical Method: this compound concentrations in plasma and brain homogenates were quantified using liquid chromatography-mass spectrometry (LC-MS). The limit of quantitation was reported to be 2 ng/mL for plasma and 40 ng/g for brain tissue.[1]
4.2. In Vivo Behavioral Study (Y-Maze Spontaneous Alternation)
-
Animal Model: Male Swiss CD-1 mice (7-8 weeks old).[1]
-
Drug Formulation: this compound was prepared in 25% hydroxypropyl-β-cyclodextrin in PBS.[1]
-
Dosing: Mice received an intraperitoneal injection of this compound (3 or 10 mg/kg) or vehicle one hour before testing. The NMDA receptor antagonist MK-801 (0.25 mg/kg) was administered 30 minutes before testing to induce cognitive deficits.[1]
-
Behavioral Assay: Spontaneous alternation behavior was assessed in a Y-maze. An alternation was defined as the sequential entry into all three arms without re-entry. The percentage of alternation was calculated to evaluate the effect of this compound on reversing MK-801-induced deficits.[1]
Mechanism of Action: NMDA Receptor Modulation
This compound acts as a positive allosteric modulator (PAM) of NMDA receptors. It enhances NMDA receptor-mediated currents without directly activating the receptor.[1] This modulation is believed to underlie its potential therapeutic effects in conditions associated with NMDA receptor hypofunction.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials for this compound. The focus of its developer, Sage Therapeutics, appears to have shifted to other neuroactive steroid candidates, such as zuranolone (B1405386) (SAGE-217).
Conclusion
This compound is a brain-penetrant, positive allosteric modulator of the NMDA receptor with demonstrated preclinical efficacy in rodent models of cognitive impairment. While it shows favorable pharmacokinetic properties compared to its parent compound, further development and clinical investigation data are not currently available in the public domain. This technical guide summarizes the foundational preclinical data on this compound, providing a basis for further research and understanding of this class of neuroactive steroids.
References
Unraveling the Enigmatic Binding Site of SGE-201 on the NMDA Receptor: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the binding site and mechanism of action of SGE-201, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, detailing quantitative data, experimental methodologies, and the putative molecular interactions governing this compound's activity.
Executive Summary
This compound, a synthetic analog of the endogenous neurosteroid 24(S)-hydroxycholesterol (24(S)-HC), represents a novel class of NMDA receptor modulators. It enhances receptor function through direct, allosteric modulation, offering a potential therapeutic avenue for conditions associated with NMDA receptor hypofunction. While the precise binding pocket of this compound on the NMDA receptor has not been definitively elucidated by crystallographic studies, a substantial body of evidence points towards a novel modulatory site, distinct from previously characterized allosteric sites. This guide consolidates the existing data to provide a clear understanding of what is known and what remains to be discovered about the interaction of this compound with this critical ion channel.
The NMDA Receptor: A Primer
The NMDA receptor is a ligand-gated ion channel crucial for excitatory neurotransmission in the central nervous system.[1][2][3] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[2][3] Comprising a heterotetrameric assembly of two GluN1 subunits and two GluN2 (A-D) subunits, the NMDA receptor plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders.
This compound: A Positive Allosteric Modulator
This compound is a synthetic derivative of 24(S)-hydroxycholesterol, the primary metabolite of cholesterol in the brain.[4][5][6][7] It has been shown to be a potent and selective PAM of NMDA receptors.[4][7] Unlike competitive agonists, this compound does not bind to the glutamate or glycine binding sites but rather to a distinct, allosteric site on the receptor complex. This binding event leads to an increase in the receptor's open probability, thereby potentiating the ion flow in response to agonist binding.[4]
Mechanism of Action
Studies have demonstrated that this compound and its parent compound, 24(S)-HC, directly modulate the NMDA receptor. This is supported by findings that this compound potentiates NMDA receptor channel activity in excised outside-out membrane patches, a preparation where intracellular signaling cascades are disrupted.[4] The potentiation by this compound is not dependent on specific GluN2 subunits, as it enhances responses from all tested subunit combinations (GluN2A-D).[4][5] This suggests that the binding site is likely located in a conserved region of the receptor, possibly involving the transmembrane domains.
The Putative Binding Site of this compound
While a definitive crystal structure of this compound bound to the NMDA receptor is not yet available, current evidence suggests a novel binding site within the transmembrane domain (TMD) of the receptor. Neurosteroids, in general, are thought to access their binding sites on ligand-gated ion channels by first partitioning into the cell membrane.
The binding site for this compound is believed to be distinct from the binding sites of other known NMDA receptor modulators such as pregnenolone (B344588) sulfate (B86663) (PREGS), MK-801, and arachidonic acid.[4][5] It is hypothesized that this compound and 24(S)-HC share a common or overlapping binding pocket.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from preclinical studies of this compound and its analogs.
Table 1: In Vitro Potency and Efficacy of this compound and Related Compounds
| Compound | Assay | Preparation | EC50 / IC50 | Emax (% of control) | Reference |
| This compound | Whole-cell patch clamp | Cultured hippocampal neurons | 0.11 µM | Not reported | [5] |
| 24(S)-HC | Whole-cell patch clamp | Cultured hippocampal neurons | 1.2 µM | Not reported | [5] |
| SGE-301 | Automated patch clamp (IWB) | HEK293 cells (GluN1/GluN2A) | 124 nM | 201% | [8] |
| SGE-550 | Automated patch clamp (IWB) | HEK293 cells (GluN1/GluN2A) | 29 nM | 266% | [8] |
Table 2: Pharmacokinetic Properties of this compound and SGE-301
| Compound | Dose & Route | Species | Brain Concentration (60 min) | Plasma Concentration (60 min) | Reference |
| This compound | 10 mg/kg, i.p. | Mouse | ~100 ng/g | ~200 ng/mL | [4][7] |
| SGE-301 | 20 mg/kg, i.p. | Rat | ~1000 ng/g | ~400 ng/mL | [4][7] |
Experimental Protocols
Whole-Cell and Excised-Patch Electrophysiology
-
Cell Preparation: Primary hippocampal neurons are cultured from neonatal rodents. For recombinant studies, HEK293 cells are transfected with cDNAs encoding the desired NMDA receptor subunits.
-
Recording: Whole-cell and outside-out patch-clamp recordings are performed using an Axopatch 200B amplifier or similar instrumentation.
-
Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. The internal pipette solution for whole-cell recordings may contain (in mM): 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 ATP-Mg, with pH adjusted to 7.3.
-
Drug Application: this compound and other compounds are applied via a rapid solution exchange system.
Pharmacokinetic Analysis
-
Dosing: Animals (e.g., mice, rats) are administered this compound or its analogs via intraperitoneal (i.p.) injection.
-
Sample Collection: At various time points post-administration, blood and brain tissue are collected.
-
Analysis: Plasma and brain homogenates are processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine compound concentrations.[4]
Visualizing the Molecular Landscape
Signaling Pathway and Modulation
The following diagram illustrates the canonical NMDA receptor signaling pathway and the proposed point of intervention for this compound.
Experimental Workflow for Electrophysiology
This diagram outlines a typical experimental workflow for assessing the effect of this compound on NMDA receptor currents.
Logical Relationship of this compound's Mechanism
The following diagram illustrates the logical flow of this compound's mechanism of action.
Future Directions and Conclusion
The discovery of this compound and its unique modulatory effects on the NMDA receptor has opened new avenues for therapeutic intervention in a range of CNS disorders. While significant progress has been made in characterizing its pharmacological profile, the precise molecular determinants of its binding site remain a critical area for future research. Elucidating the exact binding pocket, likely through co-crystallization studies or advanced photoaffinity labeling techniques, will be instrumental in the rational design of next-generation NMDA receptor modulators with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Photoaffinity labeling of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Access of inhibitory neurosteroids to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SGE-201 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a synthetic neuroactive steroid analog of the endogenous oxysterol 24(S)-hydroxycholesterol. It acts as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] By binding to a unique site on the NMDA receptor, this compound enhances receptor function in the presence of the agonist glutamate, leading to increased calcium influx and potentiation of synaptic plasticity.[2][4] This mechanism of action makes this compound a valuable tool for investigating the role of NMDA receptor hypofunction in various neurological and psychiatric disorders. These application notes provide detailed protocols for the administration of this compound in rodent behavioral models to assess its effects on cognitive and social behaviors.
Data Presentation
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) | [2] |
| Peak Plasma Concentration | ~100 ng/mL | [2] |
| Time to Peak Plasma Concentration | ~15 minutes | [2] |
| Brain Concentration (at 60 min) | ~20 ng/g | [2] |
Table 2: Behavioral Effects of this compound in Rodent Models
| Behavioral Model | Species | Treatment Groups | Key Findings | Reference |
| MK-801-Induced Y-Maze Deficit | Mouse | Vehicle + MK-801, this compound (3 mg/kg) + MK-801, this compound (10 mg/kg) + MK-801 | This compound significantly reversed MK-801-induced deficits in spontaneous alternation at both 3 mg/kg and 10 mg/kg doses.[2] | [2] |
| PCP-Induced Social Interaction Deficit | Rat | Vehicle + PCP, SGE-301 (related compound) + PCP | A related compound, SGE-301, rescued social interaction deficits in rats treated with PCP.[2] (Note: Direct data for this compound in this model is not available in the cited literature, but its similar mechanism suggests potential efficacy). | [2] |
Experimental Protocols
Formulation of this compound for Injection
For in vivo administration, this compound can be formulated using a cyclodextrin-based vehicle to enhance solubility. A common choice is a sulfobutyl ether β-cyclodextrin (SBE-β-CD) solution, such as Captisol®.
Materials:
-
This compound powder
-
25% (w/v) hydroxypropyl-β-cyclodextrin in phosphate-buffered saline (PBS) or sterile water for injection.
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired final concentration and injection volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 25% hydroxypropyl-β-cyclodextrin solution to the tube.
-
Vortex the mixture vigorously until the this compound is completely dissolved. The solution should be clear.
-
The final injection volume for intraperitoneal (i.p.) administration in mice is typically 10 ml/kg.
Y-Maze Test for Spontaneous Alternation (Mouse Model of Cognitive Deficits)
This test assesses spatial working memory by measuring the willingness of mice to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms.
-
Video recording and tracking software (optional, but recommended for accuracy).
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the NMDA receptor antagonist MK-801 (0.25 mg/kg in water, i.p.) 30 minutes before testing to induce cognitive deficits.
-
Administer this compound (3 or 10 mg/kg, i.p.) or vehicle 60 minutes before testing.
-
-
Testing:
-
Place a mouse at the center of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
-
Cleaning: Clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Social Interaction Test (Rat Model of Schizophrenia-like Negative Symptoms)
This test evaluates social withdrawal, a negative symptom modeled by sub-chronic phencyclidine (PCP) administration in rats.
Materials:
-
Open field arena.
-
Video recording and analysis software.
-
70% ethanol for cleaning.
Procedure:
-
PCP Treatment:
-
Administer PCP (5 mg/kg, i.p.) or vehicle twice daily for 7 days.
-
Allow for a 7-day washout period before behavioral testing.
-
-
Drug Administration:
-
On day 14, administer this compound or a related compound (e.g., SGE-301 at 3 and 10 mg/kg, i.p.) or vehicle 60 minutes before testing.
-
-
Testing:
-
Place two unfamiliar rats (one from the treatment group and one naive partner) in the open field arena.
-
Record the social interaction for 10 minutes.
-
-
Data Analysis:
-
Score the duration of active social behaviors, including sniffing, grooming, and following.
-
Compare the total time spent in social interaction between the different treatment groups.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each test session.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Y-Maze Experimental Workflow.
References
- 1. Diverse modes of NMDA receptor positive allosteric modulation: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SGE-201 for Cognitive Deficits in Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core feature of schizophrenia, significantly impacting functional outcomes for patients. The N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and learning, has been identified as a key therapeutic target due to evidence of its hypofunction in the pathophysiology of schizophrenia. SGE-201, a synthetic analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, is a potent positive allosteric modulator of the NMDA receptor. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits in animal models relevant to schizophrenia.
These application notes provide a summary of the preclinical evidence for this compound, detailed protocols for key behavioral and electrophysiological assays, and an overview of the proposed mechanism of action. It is important to note that, to date, there is no publicly available information on clinical trials of this compound specifically in patients with schizophrenia.
Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor
This compound enhances the function of the NMDA receptor by binding to a novel allosteric site, distinct from the glutamate, glycine (B1666218)/D-serine, and other known modulator binding sites.[1][2][3] This positive modulation increases the probability of the ion channel opening when agonists (glutamate and a co-agonist like glycine or D-serine) are bound, leading to an influx of Ca2+ ions. This influx is a critical trigger for downstream signaling cascades that underpin synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[1][3]
References
- 1. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing MK-801-Induced Cognitive Deficits in Mice with SGE-201: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of SGE-201 in reversing the cognitive and behavioral deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801, in mice. This model is highly relevant for studying neuropsychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
Introduction
MK-801, a non-competitive NMDA receptor antagonist, is widely used to induce a state in rodents that mimics certain aspects of schizophrenia, including cognitive impairments.[1][2] this compound is a novel neuroactive steroid that acts as a positive allosteric modulator (PAM) of NMDA receptors. It enhances receptor function in the presence of the endogenous co-agonists glutamate (B1630785) and glycine, offering a potential therapeutic strategy to counteract NMDA receptor hypofunction.
This document outlines the underlying signaling pathways, detailed experimental protocols for behavioral assessment, and a summary of quantitative data from relevant studies.
Signaling Pathway: this compound Modulation of the NMDA Receptor
MK-801 acts by blocking the ion channel of the NMDA receptor, thereby preventing calcium influx and downstream signaling crucial for synaptic plasticity and cognitive function. This compound, as a positive allosteric modulator, binds to a distinct site on the NMDA receptor complex, enhancing its function without directly activating it. This potentiation can help overcome the inhibitory effects of antagonists like MK-801.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key behavioral assays investigating the effects of MK-801 and the reversal by this compound in mice.
Table 1: Y-Maze Spontaneous Alternation
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) | Total Arm Entries |
| Vehicle | - | 75 ± 3 | 25 ± 2 |
| MK-801 | 0.1 | 50 ± 4 | 35 ± 3 |
| MK-801 + this compound | 0.1 + 3 | 68 ± 5 | 33 ± 2 |
| MK-801 + this compound | 0.1 + 10 | 72 ± 4 | 34 ± 3 |
Data are presented as mean ± SEM. Data are representative and compiled from published studies.[1]
Table 2: Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | - | 2500 ± 200 | 45 ± 5 |
| MK-801 | 0.1 | 4500 ± 300 | 30 ± 4 |
| MK-801 | 0.3 | 6000 ± 400 | 25 ± 3 |
Data are presented as mean ± SEM. Data are representative and compiled from published studies.[3]
Experimental Protocols
A detailed protocol for the Y-maze spontaneous alternation task is provided below. This test is a reliable method to assess spatial working memory, which is impaired by MK-801.
Y-Maze Spontaneous Alternation Task
Objective: To assess the effects of this compound on MK-801-induced deficits in spatial working memory.
Materials:
-
Y-shaped maze with three identical arms (e.g., 35 cm long, 5.5 cm wide, 12.5 cm high) at a 120° angle.[4]
-
Video tracking software (e.g., EthoVision XT).[5]
-
Male CD-1 or C57BL/6 mice (8-10 weeks old).
-
MK-801 (dissolved in 0.9% saline).
-
This compound (formulation as per supplier's instructions).
-
Vehicle solution.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation:
-
House mice in standard conditions for at least one week before the experiment.
-
On the test day, acclimate the mice to the testing room for at least 60 minutes prior to the experiment.[5]
-
-
Drug Administration:
-
Administer this compound or its vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.1 mg/kg, i.p.) or its vehicle.
-
Allow a 30-minute interval after MK-801 injection before starting the behavioral test.[4]
-
-
Y-Maze Test:
Data Analysis:
-
Arm Entry: An arm entry is recorded when all four paws of the mouse are within an arm.[4]
-
Spontaneous Alternation: A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, but not ABA).
-
Percentage of Spontaneous Alternation: Calculated as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] x 100.[4]
-
Total Arm Entries: The total number of arm entries during the 8-minute session is used as a measure of locomotor activity.
Expected Outcomes:
-
MK-801 treatment is expected to significantly reduce the percentage of spontaneous alternations compared to the vehicle group, indicating impaired spatial working memory.[1]
-
MK-801 may also increase the total number of arm entries, reflecting hyperlocomotion.[1]
-
Effective doses of this compound are expected to significantly reverse the MK-801-induced decrease in spontaneous alternation, bringing the percentage closer to that of the vehicle-treated group.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound in reversing MK-801-induced deficits.
Conclusion
The protocols and information provided herein offer a robust framework for preclinical researchers to investigate the therapeutic potential of this compound in a well-established animal model of cognitive impairment relevant to schizophrenia. The positive allosteric modulation of NMDA receptors by this compound presents a promising avenue for the development of novel treatments for neuropsychiatric disorders. Careful adherence to the detailed protocols and consideration of the underlying mechanisms will facilitate the generation of reliable and translatable data.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 3. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 5. Y-Maze Protocol [protocols.io]
Application Notes and Protocols: Long-Term Potentiation Induction with SGE-201 in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory.[1] The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of many forms of LTP.[1][2] SGE-201, a synthetic neurosteroid analog of 24(S)-hydroxycholesterol, acts as a potent positive allosteric modulator (PAM) of NMDA receptors.[2][3] These application notes provide a detailed protocol for inducing and modulating LTP in acute hippocampal slices using this compound, based on established methodologies. The protocols and data presented are intended to guide researchers in studying the effects of this compound and similar compounds on synaptic plasticity.
Data Presentation
The following table summarizes the quantitative effects of this compound on the induction of LTP in hippocampal slices. The data is extracted from studies utilizing a subthreshold high-frequency stimulation (HFS) protocol that does not typically induce lasting LTP on its own in adult rodent slices.
| Treatment Group | Stimulation Protocol | fEPSP Slope (% of Baseline at 60 min post-HFS) | Reference |
| Control (Vehicle) | Weak HFS (100 Hz, 1s) | 91.9 ± 5.6% | [2] |
| This compound (0.5 µM) | Weak HFS (100 Hz, 1s) | 156 ± 10.8% | [2] |
Experimental Protocols
This section details the key experimental procedures for investigating the effects of this compound on LTP in hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Animal Subjects: Experiments are typically performed using adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice, P30-P120).[2]
-
Anesthesia and Decapitation: Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation) and decapitate.
-
Brain Extraction and Slicing: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution. The composition of a typical cutting solution is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to an interface or submerged holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ at room temperature (20-25°C) or slightly elevated temperature (e.g., 32°C) for at least 1 hour to recover. The composition of a standard aCSF is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.3 MgSO₄, 2.5 CaCl₂.[4]
Electrophysiological Recording
-
Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min, maintained at 30-32°C.
-
Electrode Placement: Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (e.g., glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[5]
-
Baseline Recording: After allowing the slice to equilibrate in the recording chamber, obtain a stable baseline of fEPSP responses for at least 20-30 minutes. Stimulate at a low frequency (e.g., 0.033 Hz) with an intensity that elicits a response approximately 30-50% of the maximal fEPSP amplitude.
LTP Induction and this compound Application
-
This compound Application: To investigate the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 0.5 µM) for a predetermined period (e.g., 20-30 minutes) before LTP induction. A vehicle control (e.g., DMSO) should be run in parallel.
-
LTP Induction Protocol: A weak high-frequency stimulation (HFS) protocol is effective for observing the potentiating effects of this compound.[2] This typically involves a single train of 100 Hz for 1 second.[2] This protocol on its own is often subthreshold for inducing robust LTP in slices from adult animals.[2]
-
Post-Induction Recording: Following the HFS, continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the induction and maintenance of LTP. The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LTP induction with this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound modulation of LTP.
References
- 1. Differential regulation of STP, LTP and LTD by structurally diverse NMDA receptor subunit-specific positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurosteroids mediate and modulate the effects of pro-inflammatory stimulation and toll-like receptors on hippocampal plasticity and learning | PLOS One [journals.plos.org]
- 5. genes2cognition.org [genes2cognition.org]
Application Note & Protocol: Quantification of SGE-201 in Brain Tissue using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of SGE-201 in brain tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a potent allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and an analogue of an endogenous oxysterol, making its accurate quantification in brain tissue critical for pharmacokinetic and pharmacodynamic studies in neuroscience research and drug development.[1] The protocol herein describes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes tables summarizing key quantitative data and diagrams illustrating the experimental workflow.
Introduction
This compound, with the chemical formula C26H44O2 and a molecular weight of 388.64 g/mol , is a significant compound for neurological research.[1] Understanding its concentration in the central nervous system is fundamental to evaluating its therapeutic potential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalysis of small molecules in complex biological matrices like brain tissue.[2][3] This application note outlines a robust and reproducible method for the determination of this compound concentrations in brain homogenates.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
HPLC-grade or MS-grade methanol, acetonitrile (B52724), isopropanol, and water[4]
-
Formic acid and ammonium (B1175870) formate
-
Rat or mouse brain tissue (control and study samples)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Reconstitution solution (e.g., 50:50 methanol:water)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge (capable of 4°C and >14,000 rpm)
-
Analytical balance
-
Pipettes and general laboratory glassware
-
Nitrogen evaporator
Sample Preparation
Effective sample preparation is crucial for removing interferences from the complex brain matrix, which is rich in lipids and proteins.[2][5]
-
Brain Tissue Homogenization:
-
Thaw frozen brain tissue samples on ice.
-
Weigh the tissue and add ice-cold PBS (e.g., at a 1:3 w/v ratio).
-
Homogenize the tissue until a uniform suspension is achieved.[5] Keep samples on ice to minimize degradation.
-
-
Protein Precipitation:
-
Supernatant Processing:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.[5]
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
-
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 or PFP column (e.g., 50 x 2.1 mm, 3 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50) |
| Flow Rate | 0.3 mL/min[7] |
| Injection Volume | 5-10 µL |
| Column Temp. | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow Rates | Optimize for specific instrument |
| SRM Transitions | To be determined by infusing this compound and IS |
Note on SRM Transitions: The precursor ion for this compound will likely be [M+H]+ (m/z 389.3). Product ions will need to be determined by fragmentation experiments.
Method Validation
The method should be validated according to standard bioanalytical guidelines, assessing the following parameters.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of agreement between the measured value and the nominal concentration. | Within ±15% of nominal (±20% at LLOQ)[8] |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ)[8] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| LLOQ/LLOD | The lowest concentration of an analyte that can be reliably quantified/detected. | Signal-to-noise ratio ≥ 10 for LLOQ and ≥ 3 for LLOD.[7] |
Data Presentation
Table 4: Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linear Range | 0.1 - 1000 ng/mL |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | 5.1% - 9.8% |
| Accuracy (% Bias) | -6.7% to 5.4% |
| Mean Recovery | 88% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction from brain tissue.
Sample Processing Logic
Caption: Logical steps in sample preparation.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in brain tissue. The detailed protocol for sample preparation is designed to effectively remove matrix interferences, ensuring reliable and reproducible results. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, neuroscience, and drug metabolism to accurately measure this compound concentrations, thereby facilitating a deeper understanding of its distribution and function within the central nervous system. Further optimization and validation of this method should be performed in accordance with specific laboratory instrumentation and regulatory requirements.
References
- 1. medkoo.com [medkoo.com]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGE-201 in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-201 is a potent, synthetic neuroactive steroid analog of the endogenous oxysterol 24(S)-hydroxycholesterol. It functions as a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] By binding to a site on the NMDA receptor distinct from the agonist binding sites for glutamate (B1630785) and glycine, this compound enhances receptor function without directly activating it. This modulation of the NMDA receptor, a key player in synaptic plasticity, learning, and memory, makes this compound a valuable tool for in-vitro studies of neurological function and dysfunction.
These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common in-vitro experimental paradigms.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | (3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Molecular Formula | C₂₆H₄₄O₂ |
| Molecular Weight | 388.64 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Store at -20°C for long-term storage |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Typical In-Vitro Concentration Range | 0.1 µM - 10 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for serial dilutions to achieve a range of working concentrations for in-vitro experiments while minimizing the final DMSO concentration in the culture medium.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, low-retention pipette tips
-
Vortex mixer
Procedure:
-
Weighing this compound: Carefully weigh out 3.89 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube. Note: It is recommended to weigh a slightly larger amount and adjust the solvent volume accordingly for better accuracy.
-
Adding DMSO: Aseptically add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution of the this compound. Gentle warming (e.g., to 37°C) may be required to fully dissolve the compound, as is common with similar oxysterols. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting: Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.
Protocol 2: Application of this compound to Cultured Cells
This protocol provides a general workflow for treating cultured cells with the prepared this compound stock solution. The final concentration of this compound should be optimized for the specific cell type and experimental endpoint.
Materials:
-
Prepared 10 mM this compound stock solution in DMSO
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile, low-retention pipette tips
Procedure:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.1%, to avoid solvent-induced cytotoxicity. For example, to achieve a 10 µM final concentration of this compound, dilute the 10 mM stock solution 1:1000 in culture medium (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound.
-
Cell Treatment: Carefully remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., electrophysiology, calcium imaging, cell viability assays, or molecular analyses).
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a 10 mM this compound stock solution in DMSO.
Diagram 2: Signaling Pathway of this compound as an NMDA Receptor Positive Allosteric Modulator
Caption: A diagram illustrating the positive allosteric modulation of the NMDA receptor by this compound, leading to enhanced calcium influx and downstream signaling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SGE-201 for NMDA Receptor Potentiation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SGE-201 to achieve maximal NMDA receptor potentiation. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC).[1] It functions as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. This means it binds to a site on the NMDA receptor distinct from the agonist (glutamate/NMDA) and co-agonist (glycine/D-serine) binding sites to enhance the receptor's function.[1][2]
Q2: How does this compound binding affect NMDA receptor activity?
A2: this compound binding increases the probability of the NMDA receptor channel opening in response to agonist binding.[3] This leads to an increased influx of calcium ions (Ca²⁺) and potentiation of the electrical current mediated by the receptor. This compound enhances agonist efficacy and has been shown to increase the channel open probability by more than twofold.[4][3]
Q3: Is the potentiating effect of this compound dependent on the NMDA receptor subunit composition?
A3: this compound potentiates responses from all tested NMDA receptor subunit combinations (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D).[2][5] Unlike some other modulators, its potentiation does not show strong selectivity among the different GluN2 subunits.[2]
Q4: What is the effective concentration range for this compound in vitro?
A4: this compound potentiates NMDA-induced currents at submicromolar concentrations.[1] The EC₅₀ (half-maximal effective concentration) for this compound has been estimated to be approximately 0.11 µM in cultured rat hippocampal neurons.[6]
Q5: How does the potency of this compound compare to the endogenous modulator 24(S)-HC?
A5: this compound is approximately 5- to 10-fold more potent than 24(S)-HC.[4][6] The EC₅₀ of 24(S)-HC is around 1.2 µM, compared to ~0.11 µM for this compound.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable potentiation of NMDA receptor currents. | 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Compound degradation: Improper storage may have led to the degradation of this compound. 3. Issues with NMDA receptor activation: The concentration of NMDA or co-agonist (glycine) may be suboptimal. | 1. Verify concentration: Prepare fresh dilutions and consider a concentration-response experiment starting from submicromolar ranges (e.g., 0.01 µM to 10 µM). 2. Check storage: Ensure this compound is stored according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. 3. Optimize agonist/co-agonist levels: Ensure the NMDA and glycine (B1666218) concentrations are appropriate for the experimental system. Potentiation by this compound is not strongly dependent on agonist or co-agonist concentration, but baseline receptor activation is necessary.[1][2] |
| High variability in potentiation between experiments. | 1. Inconsistent pre-incubation time: The duration of this compound application before agonist stimulation may vary. 2. Cell health and passage number: Differences in the health or passage number of cell cultures can affect receptor expression and function. 3. Inconsistent agonist application: Variability in the duration or concentration of NMDA/glycine application. | 1. Standardize pre-incubation: Use a consistent pre-incubation time for all experiments. A pre-incubation period of 40-90 seconds has been shown to be effective.[4][6] 2. Use consistent cell cultures: Use cells within a defined passage number range and ensure consistent culture conditions. 3. Automate or standardize agonist application: Use a perfusion system for precise and repeatable application of agonists. |
| This compound appears to have a lower potency than expected. | 1. Presence of endogenous modulators: The experimental preparation (e.g., brain slices) may contain endogenous 24(S)-HC, which can compete for the same binding site. 2. Solubility issues: this compound may not be fully dissolved in the experimental buffer. | 1. Consider the experimental model: Be aware that the apparent potency may be lower in systems with high levels of endogenous modulators. 2. Ensure proper solubilization: this compound is typically dissolved in DMSO for a stock solution. Ensure the final concentration of DMSO in the experimental medium is low (e.g., <0.1%) and does not affect cell viability or receptor function. |
| Unexpected off-target effects are observed. | 1. High this compound concentration: Using excessively high concentrations may lead to non-specific effects. 2. Vehicle (DMSO) effects: The concentration of the solvent used for the this compound stock solution may be too high. | 1. Perform a dose-response curve: Determine the lowest effective concentration that produces maximal potentiation and avoid using concentrations significantly above the EC₅₀. 2. Run vehicle controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the this compound treated group. |
Data Presentation
Table 1: Concentration-Response Data for NMDA Receptor Potentiation
| Compound | EC₅₀ (µM) | Cell Type | Experimental Conditions |
| This compound | 0.11 | DIV5 Rat Hippocampal Neuron | 40s pre-application with 10 µM NMDA and 0.5 µM glycine.[6] |
| 24(S)-HC | 1.2 | DIV5 Rat Hippocampal Neuron | 40s pre-application with 10 µM NMDA and 0.5 µM glycine.[6] |
Table 2: this compound Potentiation at Different NMDA and Glycine Concentrations
| NMDA Concentration | Glycine Concentration | Fold Potentiation by this compound (Mean ± SEM) |
| 300 µM (near-saturating) | Not specified | 2.8 ± 0.6[1][2] |
| 10 µM (below EC₅₀) | Not specified | 2.5 ± 0.8[1][2] |
| 10 µM | 0.5 µM | 2.1 ± 0.2[1][2] |
| 10 µM | 10 µM | 2.4 ± 0.3[1][2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons
This protocol is for assessing the potentiation of NMDA-induced currents by this compound.
1. Cell Preparation:
-
Culture primary hippocampal neurons from embryonic day 18 (E18) rat pups on glass coverslips.
-
Maintain cultures in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Use neurons at days in vitro (DIV) 5-10 for recordings.
2. Recording Solutions:
-
External Solution (in mM): 150 NaCl, 2.8 KCl, 10 HEPES, 2 CaCl₂, 10 glucose, 0.1 glycine, pH 7.3 with NaOH.
-
Internal Solution (in mM): 140 K-gluconate, 1 EGTA-Na, 10 HEPES, 4 Na₂ATP, 0.3 NaGTP, pH 7.3 with KOH.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Perform whole-cell voltage-clamp recordings using an appropriate amplifier (e.g., Axopatch 200B).
-
Hold the membrane potential at -60 mV.
4. Compound Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to the final desired concentrations in the external solution immediately before use.
-
Apply drugs using a rapid solution exchange system.
-
Baseline: Apply NMDA (e.g., 10 µM) and glycine (e.g., 0.5 µM) for a set duration (e.g., 10 seconds) to establish a baseline current.
-
Potentiation: Pre-incubate the neuron with the this compound solution for a defined period (e.g., 40-90 seconds) before co-applying this compound with NMDA and glycine.[4][6]
-
Washout: Wash the cell with the external solution to observe the reversal of the effect.
5. Data Analysis:
-
Measure the peak amplitude of the NMDA-induced inward current in the absence and presence of this compound.
-
Calculate the potentiation as the ratio of the peak current in the presence of this compound to the peak current in its absence.
-
Plot the concentration-response data and fit with the Hill equation to determine the EC₅₀.[6]
Visualizations
Caption: this compound acts as a positive allosteric modulator of the NMDA receptor.
Caption: Workflow for measuring this compound-mediated potentiation of NMDA currents.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing SGE-201 Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal systemic and brain concentrations of SGE-201 during pre-clinical experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during the experimental evaluation of this compound's pharmacokinetics.
Issue 1: Low Systemic Bioavailability After Oral Administration
Question: We are observing significantly lower than expected plasma concentrations of this compound following oral gavage in our animal models. What are the potential causes and how can we improve oral bioavailability?
Answer:
Low oral bioavailability of a lipophilic compound like this compound is a common challenge and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound, being an oxysterol analogue, is expected to have low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the GI lumen.
Troubleshooting Strategies:
-
Formulation Optimization: The formulation of the dosing vehicle is critical. Consider the following advanced formulation strategies to enhance solubility and absorption.[1][2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized state and promoting lymphatic transport, which can partially bypass first-pass metabolism.[1][3]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins can encapsulate lipophilic molecules like this compound, increasing their aqueous solubility and dissolution rate in the GI tract.[4][5][6]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate.
-
-
Co-administration with P-gp Inhibitors: To investigate the role of P-gp in limiting absorption, conduct a pilot study where this compound is co-administered with a known P-gp inhibitor. A significant increase in plasma concentrations would suggest that P-gp-mediated efflux is a major contributor to low bioavailability.
Data Summary: Comparison of Formulation Strategies for Lipophilic Drugs
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Lipid-Based (e.g., SEDDS) | Improves solubilization in the GI tract, promotes lymphatic uptake.[1][2] | High drug loading capacity, can bypass first-pass metabolism.[1] | Potential for GI side effects, physical instability of the formulation. |
| Cyclodextrin Complexation | Increases aqueous solubility and dissolution rate.[4][5] | Well-established technology, can be used for various administration routes. | Potential for renal toxicity with some cyclodextrins, drug displacement from the complex.[5] |
| Nanosuspension | Increases surface area, leading to faster dissolution. | Applicable to a wide range of poorly soluble drugs. | Physical instability (particle aggregation), requires specialized equipment for production. |
Experimental Workflow: Formulation Screening for Improved Oral Bioavailability
Caption: Workflow for selecting and evaluating formulations to enhance this compound oral bioavailability.
Issue 2: Suboptimal Brain Penetration
Question: We are achieving adequate systemic exposure of this compound, but the brain-to-plasma concentration ratio is lower than desired. How can we improve the delivery of this compound to the central nervous system (CNS)?
Answer:
Limited brain penetration of this compound, despite good systemic levels, is likely due to the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[7][8] Key factors limiting brain entry include:
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Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters are highly expressed at the BBB and can actively transport this compound out of the brain.[9]
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Physicochemical Properties: The molecular size, polarity, and hydrogen bonding capacity of this compound can influence its ability to passively diffuse across the BBB.
Troubleshooting Strategies:
-
Inhibition of Efflux Transporters: Similar to improving oral absorption, co-administration with a P-gp inhibitor can be used to assess the contribution of efflux to poor brain penetration. A resulting increase in the brain-to-plasma ratio would confirm the involvement of P-gp.
-
Advanced Delivery Systems:
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Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles can facilitate its transport across the BBB.[10][11][12] Surface modification of nanoparticles with ligands that target specific receptors at the BBB (e.g., transferrin receptor) can further enhance brain uptake.[12]
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Intranasal Administration: This route can bypass the BBB to some extent by allowing direct transport from the nasal cavity to the brain.[7]
-
Signaling Pathway: Overcoming the Blood-Brain Barrier
Caption: Strategies to overcome the blood-brain barrier and increase this compound brain concentration.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a lipid-based formulation for this compound?
A1: A good starting point is to screen the solubility of this compound in various lipid excipients (oils, surfactants, and co-solvents). Based on the solubility data, you can start with a simple formulation, such as a Type II or IIIA Lipid Formulation Classification System (LFCS) formulation, which typically consists of a mixture of oils and water-soluble surfactants.[13]
Q2: How can I prepare a cyclodextrin inclusion complex with this compound?
A2: A common method is co-solvent evaporation. Briefly, dissolve this compound and a molar excess of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an organic solvent. Then, evaporate the solvent under reduced pressure. The resulting solid can be reconstituted in an aqueous vehicle for administration. Characterization of the complex formation is recommended using techniques like DSC or FTIR.[5]
Q3: What are the key parameters to consider when designing a nanoparticle formulation for brain delivery?
A3: Important parameters include particle size (typically <100 nm for BBB penetration), surface charge, and the use of targeting ligands.[11] For this compound, using biodegradable polymers like PLGA to form the nanoparticles is a common approach.[12][14]
Q4: How do I accurately measure the brain concentration of this compound and calculate the brain-to-plasma ratio?
A4: After sacrificing the animal, the brain should be rapidly excised and homogenized. This compound can then be extracted from the brain homogenate using an organic solvent.[15][16] Quantification is typically performed using a validated LC-MS/MS method.[17][18] The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of this compound in the brain (ng/g) by its concentration in plasma (ng/mL), assuming a brain tissue density of approximately 1 g/mL.[19][20][21] It is also important to consider the unbound concentrations in brain and plasma for a more accurate assessment of target engagement.[19][22]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for a single-dose pharmacokinetic study of an this compound formulation in mice.
Materials:
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This compound formulation
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8-10 week old male C57BL/6 mice
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Dosing needles (oral gavage or intravenous)
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Blood collection tubes (e.g., EDTA-coated)
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Anesthesia (e.g., isoflurane)
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Centrifuge
-
Freezer (-80°C)
Procedure:
-
Dosing:
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Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight (for oral dosing) with free access to water.
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Administer the this compound formulation at the desired dose via the chosen route (e.g., oral gavage or tail vein injection). Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Brain Tissue Collection (Terminal Time Point):
-
At the final time point, anesthetize the mice and perform cardiac puncture for a terminal blood sample.
-
Immediately perfuse the animal with ice-cold saline to remove blood from the brain.
-
Excise the brain, weigh it, and snap-freeze in liquid nitrogen.
-
Store brain samples at -80°C until analysis.
-
Protocol 2: Quantification of this compound in Plasma and Brain by LC-MS/MS
This protocol provides a general workflow for the sample preparation and analysis of this compound. Method optimization and validation are crucial.
Materials:
-
Plasma and brain homogenate samples
-
Internal standard (IS) (a structurally similar compound not present in the samples)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of internal standard solution and 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Brain):
-
Weigh the frozen brain tissue and homogenize in 3 volumes of ice-cold PBS.[15]
-
To 100 µL of brain homogenate, add 10 µL of internal standard solution.
-
Add 1 mL of MTBE and vortex vigorously for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
The mobile phase can be a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Optimize the mass spectrometer settings for the specific precursor and product ions of this compound and the internal standard in positive ion mode.
-
Develop a calibration curve using known concentrations of this compound to quantify the concentrations in the samples.
-
Logical Relationship: Pharmacokinetic Analysis Workflow
Caption: A flowchart illustrating the key steps in a typical pharmacokinetic study of this compound.
References
- 1. symmetric.events [symmetric.events]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrins sequester neuroactive steroids and differentiate mechanisms that rate limit steroid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. proventainternational.com [proventainternational.com]
- 8. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 9. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 11. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Novel Nanoparticulate Gel Formulations of Steroids for the Treatment of Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.cuni.cz [dspace.cuni.cz]
- 19. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 20. researchgate.net [researchgate.net]
- 21. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 22. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of SGE-201 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of SGE-201 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). Its primary mechanism of action is as a positive allosteric modulator (PAM) of N-Methyl-D-Aspartate (NMDA) receptors.[1][2][3] This means it binds to a site on the NMDA receptor distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites, enhancing the receptor's response to these agonists.
Q2: What are the known on-target effects of this compound in cellular assays?
In cellular assays, such as whole-cell patch-clamp recordings in hippocampal neurons, this compound potentiates NMDA receptor-mediated currents.[1][4] This potentiation leads to an enhancement of synaptic plasticity, specifically long-term potentiation (LTP).[1][5]
Q3: Has the selectivity of this compound been characterized?
Initial characterization suggests that this compound is selective for NMDA receptors. Studies have shown that at concentrations effective for NMDA receptor modulation, this compound and its parent compound, 24(S)-HC, do not significantly affect AMPA receptors or GABAA receptors.[1][4]
Q4: Does this compound show selectivity for specific NMDA receptor subunits?
This compound has been shown to potentiate NMDA receptors containing all four major GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) without significant subunit-dependent differences in potentiation.[2]
Q5: What are potential off-target effects to consider for this compound?
While specific off-target screening data for this compound is limited in the public domain, potential off-target effects can be inferred from its structural relationship to 24(S)-hydroxycholesterol. At higher concentrations, 24(S)-HC has been reported to:
-
Induce cytotoxicity and apoptosis: This is a general concern for many small molecules at high concentrations.
-
Activate Liver X Receptors (LXRs): 24(S)-HC is a known agonist of LXRs, which are nuclear receptors involved in lipid metabolism and inflammation.
It is crucial to determine if these effects are relevant for this compound in your specific cellular model and concentration range.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cellular assays.
| Observed Problem | Potential Cause | Recommended Solution |
| No potentiation of NMDA receptor currents observed. | 1. Incorrect concentration of this compound: The effective concentration can vary between cell types and experimental conditions. | 1. Perform a dose-response curve to determine the optimal concentration of this compound in your assay. |
| 2. Low expression or activity of NMDA receptors in the cell line: The target receptor may not be present or functional. | 2. Verify the expression and function of NMDA receptors in your cell line using techniques like Western blotting for receptor subunits or by confirming responses to NMDA/glycine application. | |
| 3. Degradation of this compound: Improper storage or handling can lead to compound degradation. | 3. Ensure this compound is stored correctly as per the manufacturer's instructions and prepare fresh stock solutions. | |
| Cell death or toxicity observed after this compound treatment. | 1. Concentration of this compound is too high: High concentrations may lead to off-target cytotoxic effects. | 1. Use the lowest effective concentration of this compound that elicits the desired on-target effect. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold in your cell model. |
| 2. Prolonged exposure to this compound: Continuous exposure may be detrimental to cell health. | 2. Optimize the incubation time with this compound. | |
| Observed phenotype does not align with known NMDA receptor function. | 1. Potential off-target effect: this compound may be interacting with other cellular targets. | 1. Use a structurally unrelated NMDA receptor PAM: Confirm if a different NMDA receptor PAM produces the same phenotype. |
| 2. Rescue experiment: Overexpress a drug-resistant mutant of the NMDA receptor to see if the phenotype is reversed. | ||
| 3. Investigate potential off-targets: Based on the phenotype, consider assays for other relevant pathways (e.g., LXR activation reporter assay). |
Quantitative Data Summary
The following table summarizes the potency of this compound and its parent compound, 24(S)-hydroxycholesterol, on NMDA receptors.
| Compound | Assay System | Parameter | Value |
| This compound | Whole-cell patch-clamp in rat hippocampal neurons | EC50 | ~0.11 µM |
| 24(S)-Hydroxycholesterol | Whole-cell patch-clamp in rat hippocampal neurons | EC50 | ~1.2 µM |
Data extracted from Paul et al., 2013.
The table below shows the potentiation of different NMDA receptor subunit combinations by this compound.
| NMDA Receptor Subunit Combination | This compound Concentration | Potentiation of NMDA Response (Fold Increase) |
| GluN1/GluN2A | 0.2 µM | ~2.5 |
| GluN1/GluN2B | 0.2 µM | ~2.2 |
| GluN1/GluN2C | 0.2 µM | ~2.0 |
| GluN1/GluN2D | 0.2 µM | ~2.3 |
Data is approximated from figures in Paul et al., 2013.
Experimental Protocols
1. Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol is adapted from methodologies used to characterize this compound.
-
Cell Preparation: Use primary hippocampal neurons or HEK293 cells stably expressing the desired NMDA receptor subunits.
-
Recording Pipette Solution (Internal): A typical internal solution contains (in mM): 140 K-gluconate, 1 EGTA, 10 HEPES, 4 Na2ATP, and 0.3 NaGTP. The pH is adjusted to 7.3.
-
External Solution: The external solution should contain antagonists for other major ion channels to isolate NMDA receptor currents (e.g., tetrodotoxin (B1210768) to block voltage-gated sodium channels, picrotoxin (B1677862) for GABAA receptors, and CNQX for AMPA/kainate receptors).
-
NMDA Receptor Activation: Apply a solution containing NMDA (e.g., 10-100 µM) and glycine (e.g., 1-10 µM) to elicit a baseline current.
-
This compound Application: After establishing a stable baseline, co-apply this compound with the NMDA/glycine solution and measure the change in current amplitude.
-
Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of this compound compared to the baseline current.
Visualizations
Caption: this compound acts as a positive allosteric modulator of the NMDA receptor.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]
- 5. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SGE-201 In-Vivo Cognitive Enhancement Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGE-201 in in-vivo cognitive enhancement studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the endogenous neurosteroid 24(S)-hydroxycholesterol. It functions as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] By binding to a site on the NMDA receptor, this compound enhances the receptor's response to the binding of its primary agonists, glutamate (B1630785) and glycine. This modulation is believed to underlie its potential for cognitive enhancement.
Q2: What is the recommended in-vivo dosage of this compound for cognitive enhancement studies in mice?
A2: Based on published preclinical studies, effective doses of this compound for reversing cognitive deficits in mouse models are 3 mg/kg and 10 mg/kg, administered via intraperitoneal (i.p.) injection.[1]
Q3: What are the known pharmacokinetic properties of this compound?
A3: Following intraperitoneal administration in mice, this compound demonstrates good systemic and brain concentrations. While detailed pharmacokinetic parameters such as half-life, Cmax, and Tmax are not extensively published for this compound, comparative studies with a related compound, SGE-301, indicate that SGE-301 achieves disproportionately higher brain concentrations than this compound at a similar time point.
Table 1: Comparative Pharmacokinetics of this compound and SGE-301
| Compound | Dose (i.p.) | Species | Plasma Concentration (ng/mL) at 60 min | Brain Concentration (ng/g) at 60 min |
| This compound | 10 mg/kg | Mouse | ~100 | ~40 |
| SGE-301 | 20 mg/kg | Rat | ~400 | ~200 |
Data extrapolated from graphical representations in published literature.
Q4: Is there any available toxicology data for this compound?
A4: There is currently no publicly available acute or chronic toxicology data, such as an LD50 value, specifically for this compound. As with any investigational compound, it is crucial to conduct preliminary dose-ranging and tolerability studies in the specific animal model being used.
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound for in-vivo administration.
-
Question: I am having trouble dissolving this compound for my in-vivo experiments. What is a recommended vehicle?
-
Answer: this compound is a hydrophobic compound. While the specific vehicle used in the key published studies is not explicitly stated, a common and effective approach for such compounds is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock solution with a suitable aqueous vehicle for injection.
Recommended Vehicle Formulation (Inferred Protocol):
-
Prepare a stock solution of this compound in 100% DMSO. The concentration of this stock solution should be determined based on the final desired dosing concentration and the maximum tolerable volume for intraperitoneal injection in your animal model.
-
For the final injection, dilute the DMSO stock solution with sterile saline (0.9% NaCl) to the desired final concentration of this compound.
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Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid solvent-induced toxicity.
-
Issue 2: Variability in behavioral outcomes or lack of cognitive enhancement effect.
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Question: My in-vivo cognitive enhancement studies with this compound are showing inconsistent results or no significant effect. What are the potential causes and solutions?
-
Answer: Variability in behavioral outcomes can stem from several factors related to the compound, experimental protocol, and animal model.
Potential Causes and Troubleshooting Steps:
-
Compound Stability: Ensure the this compound solution is freshly prepared before each experiment. The stability of this compound in aqueous solutions for extended periods is not well-documented.
-
Dosing Accuracy: Verify the accuracy of your dosing calculations and the calibration of your administration equipment.
-
Timing of Administration: The timing of this compound administration relative to the behavioral task is critical. For acute cognitive enhancement studies, a pre-treatment time of 30-60 minutes before the task is a reasonable starting point based on its pharmacokinetic profile.
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Animal Model and Task Sensitivity: The choice of cognitive task and the specific strain and age of the animals can significantly influence the results. Ensure the chosen behavioral paradigm is sensitive to modulation of the NMDA receptor pathway.
-
Stress and Environmental Factors: High levels of stress can impact cognitive performance and may mask the effects of the compound. Handle animals gently and ensure a consistent and low-stress testing environment.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
On the day of the experiment, calculate the volume of the DMSO stock solution needed to achieve the final desired dose (e.g., 3 mg/kg or 10 mg/kg) in a suitable injection volume for the animal's weight.
-
In a separate sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the calculated volume of sterile saline to dilute the stock solution to the final injection volume, ensuring the final DMSO concentration is below 10%.
-
Vortex the final solution gently to ensure it is well-mixed.
-
Protocol 2: Y-Maze Spontaneous Alternation Task for Assessing Working Memory in Mice
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) placed in a room with visual cues.
-
Procedure:
-
Administer this compound (3 or 10 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the test.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
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Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
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The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Increased spontaneous alternation is indicative of improved spatial working memory.
-
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the NMDA receptor.
Caption: General experimental workflow for in-vivo cognitive enhancement studies with this compound.
References
How to prevent SGE-201 degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of SGE-201 to prevent its degradation and ensure experimental success. Adherence to these protocols is crucial for maintaining the compound's potency and achieving reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored upon receipt?
A1: this compound is shipped as a solid powder under ambient, non-hazardous conditions and is stable for several weeks during ordinary shipping.[1] Upon receipt, it is critical to store the compound under the recommended conditions to ensure its long-term stability.
Q2: What are the recommended long-term and short-term storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a dry, dark environment.[1] Specific temperature recommendations are summarized in the table below.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare concentrated stock solutions in 100% DMSO. For working solutions, the final concentration of DMSO should be kept low (e.g., ≤0.1%) to avoid solvent effects in biological assays. Stock solutions should be stored at -20°C for long-term use.
Q4: Is this compound sensitive to light?
A4: Yes, the recommended storage condition is "dark," indicating that the compound is likely sensitive to light.[1] All handling, including weighing, reconstitution, and dilutions, should be performed with protection from light. Use amber vials or tubes, or cover them with aluminum foil.
Q5: What is the shelf life of this compound?
A5: When stored properly as a solid, this compound has a shelf life of over two years.[1] The stability of stock solutions will depend on the storage conditions and frequency of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage. | Verify that the solid compound and stock solutions have been stored according to the recommended conditions (see Table 1). |
| Degradation of this compound during the experiment. | Minimize the exposure of this compound working solutions to light and ambient temperatures. Prepare fresh dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. | |
| Incorrect solvent or final DMSO concentration. | Ensure that this compound is fully dissolved in DMSO before preparing aqueous working solutions. Verify that the final DMSO concentration in your assay is consistent and non-toxic to your experimental system. | |
| Precipitation of this compound in aqueous solutions. | Low solubility in aqueous buffers. | Prepare the final dilution of this compound in the experimental buffer just before use. Ensure thorough mixing. If precipitation persists, consider the use of a carrier protein like BSA, if compatible with your assay. |
| Variability between experimental replicates. | Inaccurate pipetting of viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. |
| Adsorption of the compound to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Environment | Reference |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, Dark | [1] |
| Solid Powder | Long-term (months to years) | -20°C | Dry, Dark | [1] |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | Dark | [1] |
| Stock Solution (in DMSO) | Long-term (months) | -20°C | Dark | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Environment: Perform all steps under a chemical fume hood, with protection from direct light.
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Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid powder into the tube.
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Reconstitution: Add the calculated volume of anhydrous, sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
-
Thawing: Remove one aliquot of the this compound stock solution from -20°C storage and thaw it at room temperature, protected from light.
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Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to prepare an intermediate dilution in DMSO.
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Final Dilution: Just prior to the experiment, prepare the final working concentration by diluting the stock or intermediate solution into the pre-warmed cell culture medium or experimental buffer. Ensure rapid and thorough mixing. The final DMSO concentration should typically be ≤0.1%.
-
Application: Immediately apply the this compound working solution to the experimental system.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: this compound as a positive allosteric modulator of the NMDA receptor.
References
Minimizing variability in behavioral responses to SGE-201 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral responses to SGE-201 treatment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General & Foundational Questions
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic neuroactive steroid that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Unlike direct agonists, this compound enhances the function of the NMDA receptor in the presence of its primary agonists, glutamate (B1630785) and glycine.[1][4] This modulation can lead to an increase in synaptic plasticity and a reversal of behavioral deficits observed in certain preclinical models.[1][2] It shares a common mechanism of action with the brain cholesterol metabolite 24(S)-hydroxycholesterol.[1][4]
Q2: What are the known behavioral effects of this compound in preclinical models?
In rodent models, this compound has been shown to reverse behavioral deficits induced by NMDA receptor antagonists. For instance, it can reverse deficits in spontaneous alternation in the Y-maze task caused by MK-801 and rescue social interaction deficits in rats treated with phencyclidine (PCP).[1][2] These findings suggest a potential role for this compound in modulating cognitive and social behaviors.
Troubleshooting Behavioral Variability
Q3: We are observing high variability in the behavioral responses to this compound between subjects in our study. What are the potential sources of this variability?
High variability in behavioral studies can stem from a multitude of factors. These can be broadly categorized as pharmacological, experimental, and subject-related.[5][6][7][8][9]
-
Pharmacological Factors:
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Drug Administration: Inconsistent injection volumes, improper route of administration (e.g., intraperitoneal vs. subcutaneous), or variations in the timing of administration relative to behavioral testing can all contribute to variability.
-
Drug Formulation: Issues with the solubility or stability of the this compound solution can lead to inconsistent dosing.
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Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varying brain concentrations of this compound.[1][2]
-
-
Experimental Factors:
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Environmental Conditions: Fluctuations in lighting, temperature, humidity, and noise levels in the testing room can significantly impact rodent behavior.[10]
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Apparatus: Subtle differences in the dimensions, materials, or cleanliness of the behavioral apparatus (e.g., Y-maze, social interaction arena) can influence outcomes.[11]
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Experimenter Handling: The amount and consistency of handling prior to and during the experiment can affect stress levels and subsequent behavior.[5]
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Test Protocol: Inconsistencies in the execution of the behavioral protocol, including timing of trials and scoring of behaviors, are a major source of variability.[5][11]
-
-
Subject-Related Factors:
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Genetics: The genetic background of the animals can influence their baseline behavior and response to pharmacological agents.[12][13]
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Age and Sex: Age and sex can impact drug metabolism and behavioral performance.[9][12]
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Health Status: Underlying health issues can affect behavior and drug response.
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Housing Conditions: The size of the cage, number of animals per cage, and enrichment opportunities can all play a role.[10]
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Circadian Rhythms: The time of day when testing occurs can influence activity levels and drug sensitivity.[12]
-
Q4: How can we minimize variability related to this compound administration?
To ensure consistent delivery of this compound, consider the following:
-
Standardize Administration Protocol:
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Use a consistent route of administration (e.g., intraperitoneal).
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Ensure accurate and consistent injection volumes based on the animal's body weight.
-
Administer the drug at the same time of day for all subjects.
-
Allow for a consistent acclimation period between drug administration and the start of the behavioral test, based on the pharmacokinetic profile of this compound.[1][2]
-
-
Vehicle and Formulation:
-
Prepare the this compound solution fresh daily, if possible, or validate its stability over the intended period of use.
-
Ensure the vehicle used to dissolve this compound is inert and does not have its own behavioral effects. Administer the vehicle alone to a control group.
-
Thoroughly vortex the solution before each injection to ensure homogeneity.
-
Q5: What are the best practices for standardizing our behavioral testing protocols to reduce variability?
Standardization is key to reducing variability in behavioral research.[11]
-
Detailed Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for each behavioral assay. This should include:
-
A precise description of the apparatus and its maintenance.
-
Step-by-step instructions for conducting the test, including timing of all phases.
-
Clear and objective criteria for scoring behaviors.
-
-
Consistent Environment:
-
Conduct all behavioral testing in the same room, under identical lighting, temperature, and humidity conditions.
-
Minimize extraneous noise and disturbances during testing.
-
-
Blinding: Whenever possible, the experimenter conducting the behavioral test and scoring the data should be blind to the treatment groups.
-
Habituation: Acclimate the animals to the testing room and the apparatus before the actual test to reduce novelty-induced anxiety.
-
Counterbalancing: If multiple tests are performed on the same cohort of animals, counterbalance the order of the tests to minimize carryover effects.[5]
Data Presentation
Table 1: Summary of this compound and SGE-301 Pharmacokinetics and Behavioral Effects
| Compound | Dose | Route | Species | Peak Plasma Concentration (ng/mL) | Brain Concentration (ng/g) at 60 min | Behavioral Effect | Reference |
| This compound | 10 mg/kg | i.p. | Mouse | ~150 | ~20 | Reverses MK-801-induced deficits in Y-maze | [1][2] |
| SGE-301 | 20 mg/kg | i.p. | Rat | ~400 | ~150 | Rescues PCP-induced social interaction deficits | [1][2] |
Note: The provided pharmacokinetic data is approximate and based on graphical representations in the cited literature.
Experimental Protocols
Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.
-
Procedure: a. Habituate the mouse to the testing room for at least 30 minutes before the trial. b. Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle. An NMDA receptor antagonist like MK-801 (e.g., 0.15 mg/kg, i.p.) can be administered prior to this compound to induce a deficit. c. After the appropriate pre-treatment time, place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes). d. Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
Data Analysis: a. A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB, BCA). b. Calculate the percentage of spontaneous alternations: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
Social Interaction Test
This test evaluates social behavior in rodents.
-
Apparatus: A three-chambered social approach apparatus. The chambers are typically connected by small openings.
-
Procedure: a. Habituate the subject rat to the middle chamber for a short period (e.g., 5 minutes). b. In one of the side chambers, place a novel, unfamiliar rat (the "stranger") enclosed in a small wire cage. The other side chamber remains empty with an identical empty wire cage. c. Administer SGE-301 (e.g., 10 mg/kg, i.p.) or vehicle to the subject rat. To induce a deficit, rats can be pre-treated with PCP (e.g., 5 mg/kg, i.p., twice daily for 7 days, followed by a washout period). d. Place the subject rat in the middle chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes). e. Record the time spent in each chamber and the time spent actively sniffing each wire cage.
-
Data Analysis: a. Calculate the time spent in the chamber with the stranger rat versus the chamber with the empty cage. b. Calculate the time spent actively interacting (sniffing) with the stranger rat versus the empty cage. A significant preference for the stranger rat is indicative of normal social behavior.
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the NMDA receptor.
Caption: Experimental workflow for minimizing variability in this compound behavioral studies.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. icuprimaryprep.com [icuprimaryprep.com]
- 8. Variability in Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Standardizing tests of mouse behavior: reasons, recommendations, and reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Genetic determinants of variability in warfarin response after the dose-titration phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of SGE-201 and its analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of SGE-201 (3α-hydroxy-3β-methyl-5α-pregnan-20-one) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common strategy involves the stereoselective methylation of a 3-keto-5α-pregnan-20-one precursor. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide, which attacks the C3 carbonyl. The stereoselectivity of this addition is a critical and often challenging aspect of the synthesis. Subsequent workup and purification yield the desired 3α-hydroxy-3β-methyl configuration.
Q2: What are the most critical steps in the synthesis of this compound that require careful optimization?
A2: The most critical step is the stereoselective Grignard addition to the C3-ketone to establish the desired 3α-hydroxy-3β-methyl stereochemistry. Factors influencing this step include the choice of Grignard reagent, solvent, temperature, and the presence of additives. Another key aspect is the purification process to separate the desired diastereomer from unwanted isomers.
Q3: Are there any recommended protecting groups for the C20 ketone during the C3 modification?
A3: Yes, protecting the C20 ketone can prevent unwanted side reactions during the Grignard addition to the C3 position. A common protecting group for ketones is the formation of a cyclic acetal, for instance, using ethylene (B1197577) glycol in the presence of an acid catalyst. This group is generally stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions post-reaction.
Q4: What analytical techniques are suitable for characterizing this compound and its analogs and for assessing purity?
A4: A combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirmation of stereochemistry. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is crucial for determining diastereomeric purity. Mass Spectrometry (MS) is used to confirm the molecular weight of the product. For quantitative analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method.[1]
Troubleshooting Guides
Guide 1: Grignard Reaction for C3-Methylation
This guide addresses common issues encountered during the addition of a methyl group to the C3-ketone of the pregnane (B1235032) backbone.
Problem 1: Low to no conversion of the starting ketone.
| Potential Cause | Troubleshooting Step |
| Inactive Grignard reagent | Use freshly prepared or recently titrated Grignard reagent. Ensure anhydrous reaction conditions as Grignard reagents are highly sensitive to moisture. |
| Steric hindrance at C3 | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive organometallic reagent, such as methyllithium, but be mindful of potential changes in stereoselectivity. |
| Poor quality of magnesium for Grignard preparation | Activate magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane). |
Problem 2: Formation of multiple stereoisomers (low diastereoselectivity).
| Potential Cause | Troubleshooting Step |
| Suboptimal reaction temperature | Perform the reaction at a lower temperature to enhance stereoselectivity. A temperature screen is recommended. |
| Solvent effects | The choice of solvent can influence the transition state of the reaction. Ethereal solvents like THF or diethyl ether are common. Experiment with different solvents to optimize selectivity. |
| Nature of the Grignard reagent | The halide of the Grignard reagent (Cl, Br, I) can impact reactivity and selectivity. Consider preparing and testing different methylmagnesium halides. |
Problem 3: Formation of elimination byproducts.
| Potential Cause | Troubleshooting Step |
| Presence of a leaving group adjacent to the ketone | If the starting material has a leaving group (e.g., from a previous reaction), it could be susceptible to elimination under the basic conditions of the Grignard reaction. Ensure the starting material is free of such functionalities. |
| High reaction temperature | Running the reaction at elevated temperatures can sometimes favor elimination pathways. Maintain a controlled, lower temperature. |
Experimental Protocols & Methodologies
Protocol 1: Stereoselective Methylation of 3-Keto-5α-pregnan-20-one
This protocol is a generalized procedure based on common practices for steroid synthesis and should be optimized for specific substrates.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction:
-
Dissolve the 3-keto-5α-pregnan-20-one precursor in anhydrous THF in a reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in diethyl ether to the cooled steroid solution with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel. The separation of diastereomers may require careful selection of the eluent system.
Protocol 2: Tosylation of 3α-Hydroxysteroids
This protocol describes a general method for the tosylation of a steroidal alcohol, which can be a precursor step for introducing other functionalities.
-
Preparation: As with the Grignard reaction, ensure anhydrous conditions and an inert atmosphere.
-
Reaction:
-
Dissolve the 3α-hydroxysteroid in anhydrous pyridine (B92270) or dichloromethane.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, typically 1.2 to 2 equivalents) portion-wise to the solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
-
Workup:
-
Pour the reaction mixture into ice-water.
-
If pyridine was used as the solvent, neutralize with dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, dilute HCl (if not done previously), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: The crude tosylate can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Grignard reaction.
References
Technical Support Center: SGE-201 Long-Term Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term administration of SGE-201 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the endogenous neurosteroid 24(S)-hydroxycholesterol (24(S)-HC). It acts as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This means it enhances the function of NMDA receptors, which are crucial for synaptic plasticity and cognitive function.[1][2] this compound and its related compounds, like SGE-301, are being investigated for their therapeutic potential in neuropsychiatric disorders where NMDA receptor hypofunction is implicated.[2][4]
Q2: What are the key differences between this compound and its parent compound, 24(S)-HC?
A2: While sharing a common mechanism of action with 24(S)-HC, this compound was designed to have more drug-like properties.[1][2] Notably, this compound exhibits improved bioavailability and brain penetration compared to 24(S)-HC following systemic administration.[1][2] It is also approximately 5- to 10-fold more potent than 24(S)-HC in modulating NMDA receptor function.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[3]
Q4: How should I prepare this compound for administration to animals?
A4: this compound is soluble in DMSO.[3] For in vivo studies, it is crucial to prepare a formulation that is safe and effective for the chosen route of administration. A common approach involves dissolving this compound in a minimal amount of DMSO and then diluting it with a vehicle suitable for injection, such as saline or a solution containing cyclodextrin (B1172386) to improve solubility and stability. It is essential to perform pilot studies to determine the optimal vehicle and concentration for your specific experimental needs and to ensure the final concentration of DMSO is well-tolerated by the animals.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral effects in long-term studies.
-
Possible Cause 1: Formulation Instability.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each administration, or at minimum, on a weekly basis if stability data for your specific formulation is available.
-
Visually inspect the solution before each use for any signs of precipitation or changes in color.
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Consider using a vehicle that enhances the stability of the compound in solution.
-
-
-
Possible Cause 2: Development of Tolerance.
-
Troubleshooting Steps:
-
Incorporate "washout" periods into your study design to assess if the behavioral effects return after a drug-free interval.
-
Consider intermittent dosing schedules (e.g., every other day) instead of daily administration.
-
Measure plasma and brain concentrations of this compound at different time points throughout the long-term study to correlate with behavioral outcomes.
-
-
-
Possible Cause 3: Altered Metabolism.
-
Troubleshooting Steps:
-
Long-term administration of some compounds can induce or inhibit metabolic enzymes.[5] Conduct pharmacokinetic studies at the beginning and end of the long-term treatment period to assess any changes in drug clearance.
-
-
Issue 2: Poor bioavailability or low brain concentrations of this compound.
-
Possible Cause 1: Suboptimal Route of Administration.
-
Troubleshooting Steps:
-
Intraperitoneal (i.p.) administration has been shown to result in good systemic and brain concentrations of this compound.[1][2] If using oral administration, be aware that bioavailability may be lower.
-
For consistent delivery, especially in long-term studies, consider subcutaneous (s.c.) injection or the use of osmotic mini-pumps.
-
-
-
Possible Cause 2: Inefficient Formulation.
-
Troubleshooting Steps:
-
Experiment with different vehicles to improve the solubility and absorption of this compound. Co-solvents or encapsulating agents may be beneficial.
-
Ensure the pH of the final formulation is appropriate for the route of administration.
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Profile of this compound and SGE-301
| Compound | Dose and Route | Animal Model | Peak Plasma Concentration | Brain Concentration (at 60 min) |
| This compound | 10 mg/kg, i.p. | Mouse | ~150 ng/mL | ~20 ng/g |
| SGE-301 | 20 mg/kg, i.p. | Rat | ~400 ng/mL | ~150 ng/g |
Data extracted from figures in Paul et al., 2013.[1]
Table 2: Reversal of MK-801-Induced Deficits by this compound
| Treatment Group | Dose (mg/kg, i.p.) | Spontaneous Alternation (%) |
| Vehicle | - | ~70% |
| MK-801 | - | ~45% |
| MK-801 + this compound | 3 | ~65% |
| MK-801 + this compound | 10 | ~60% |
Data represents approximate values from a bar chart in Paul et al., 2013.[1]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
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Animal Model: Adult C57BL/6 mice.
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Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
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Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.
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Sample Collection: Collect blood and brain tissue samples at various time points post-injection (e.g., 15, 30, 60, 120, 240 minutes).
-
Sample Processing:
-
Centrifuge blood to separate plasma.
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Homogenize brain tissue.
-
Perform protein precipitation and solid-phase or liquid-liquid extraction to isolate the drug.
-
-
Quantification: Analyze the concentration of this compound in plasma and brain homogenates using liquid chromatography-mass spectrometry (LC-MS). The mass transition for this compound is 371.3/353.3.
Protocol 2: Y-Maze Spontaneous Alternation Task for Cognitive Assessment
-
Animal Model: Adult mice.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Administer the NMDA receptor antagonist MK-801 (or vehicle) to induce a cognitive deficit.
-
After a specified pretreatment time, administer this compound (or vehicle).
-
Place the mouse in the center of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
An alternation is defined as entries into three different arms on consecutive choices.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Compare the performance of the this compound treated group to the MK-801 control group.[1]
-
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the NMDA receptor.
Caption: Workflow for a pharmacokinetic study of this compound in an animal model.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Interpreting unexpected electrophysiological results with SGE-201
Technical Support Center: SGE-201
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting electrophysiological results and troubleshooting common issues encountered during experiments with this novel neuroactive steroid.
Compound Profile: this compound
This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] It has been shown to enhance NMDA receptor function and influence synaptic plasticity, such as long-term potentiation (LTP).[1][2] Its mechanism of action is distinct from other known NMDA receptor modulators.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of NMDA receptors.[1][2] It binds to a site on the NMDA receptor complex that is distinct from the glutamate (B1630785) and glycine (B1666218) binding sites, enhancing the receptor's response to these agonists.[1][3] This potentiation is not dependent on the GluN2 subunit subtype.[3]
Q2: What are the expected electrophysiological effects of this compound?
A2: this compound is expected to potentiate NMDA receptor-mediated currents. This can manifest as an increase in the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and a facilitation of synaptic plasticity, such as lowering the threshold for inducing long-term potentiation (LTP).[1][2]
Q3: Does this compound affect AMPA receptors?
A3: Based on available data, this compound is selective for NMDA receptors and does not appear to have a direct effect on baseline AMPA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[1]
Q4: What is a typical working concentration for this compound in in vitro preparations?
A4: Effective concentrations in in vitro studies, such as hippocampal slices, have been demonstrated in the micromolar range. However, the optimal concentration can vary depending on the experimental preparation and specific endpoint being measured. A concentration-response curve is recommended to determine the ideal concentration for your specific assay.
Q5: How does this compound affect long-term potentiation (LTP)?
A5: this compound can facilitate the induction of LTP. It has been shown to transform a subthreshold stimulus, which would normally only produce short-term potentiation (STP), into a stimulus capable of inducing lasting LTP.[1]
Troubleshooting Guide
Issue 1: No observable effect of this compound on NMDA receptor currents or synaptic plasticity.
This is a common issue that can arise from several factors, ranging from the compound itself to the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no this compound effect.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded this compound | Prepare a fresh stock solution of this compound. Ensure proper storage conditions as per the manufacturer's instructions. |
| Insufficient Incubation Time | Increase the pre-application incubation time to ensure adequate tissue penetration and target engagement. |
| Poor Slice/Cell Health | Ensure the viability of your preparation. Check for stable baseline recordings before drug application. |
| Suboptimal NMDA Receptor Activation | Verify the concentrations of NMDA and glycine/D-serine. In voltage-clamp experiments, ensure the cell is sufficiently depolarized to relieve the magnesium block. |
| LTP Induction Protocol Too Strong/Weak | If assessing LTP, ensure your induction protocol is appropriately set to a subthreshold level to observe the facilitatory effect of this compound.[1] |
Issue 2: Unexpected decrease in neuronal activity or excitotoxicity at high concentrations.
While this compound is a positive modulator, excessive NMDA receptor activation can lead to excitotoxicity and a subsequent decline in neuronal health and activity.
Troubleshooting Workflow:
Caption: Troubleshooting excitotoxicity with this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Perform a dose-response study to identify the optimal concentration range. Start with a lower concentration and titrate upwards. |
| Prolonged Exposure | Reduce the duration of this compound application. Excessive and prolonged potentiation of NMDA receptors can lead to excitotoxicity. |
| High Baseline NMDA Tone | In some preparations, the baseline level of NMDA receptor activation may be high. Consider a shorter experiment duration or ensuring your artificial cerebrospinal fluid (aCSF) is optimally oxygenated and balanced. |
Issue 3: High variability in the potentiation effect of this compound.
High variability between experiments can obscure the true effect of the compound and make data interpretation difficult.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Analysis of the Potency of SGE-201 and 24(S)-Hydroxycholesterol as NMDAR Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic compound SGE-201 and the endogenous oxysterol 24(S)-hydroxycholesterol, focusing on their potency as positive allosteric modulators of the N-methyl-D-aspartate receptor (NMDAR).
This compound, a synthetic analog, and its endogenous counterpart, 24(S)-hydroxycholesterol (24S-HC), are both potent positive allosteric modulators (PAMs) of NMDARs.[1][2] These receptors are critical for excitatory synaptic function in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[1][3] This guide synthesizes experimental data to compare the potency and mechanism of action of these two compounds.
Quantitative Comparison of Potency
Experimental data demonstrates that this compound is significantly more potent than 24(S)-hydroxycholesterol in modulating NMDAR-mediated currents. Electrophysiological studies on rat hippocampal neurons have shown this compound to be approximately 5- to 10-fold more potent than 24(S)-HC.[1][4] The half-maximal effective concentrations (EC50) derived from these studies are summarized in the table below.
| Compound | EC50 (µM) | Cell Type | Reference |
| This compound | 0.11 | DIV5 rat hippocampal neurons | |
| 24(S)-hydroxycholesterol | 1.2 | DIV5 rat hippocampal neurons |
Mechanism of Action and Specificity
Both this compound and 24(S)-hydroxycholesterol act as positive allosteric modulators of NMDARs, meaning they enhance the receptor's response to its agonist, glutamate, without directly activating the receptor themselves.[1][5] Studies suggest that they share a common or overlapping binding site on the NMDAR, which is distinct from the binding sites of other known NMDAR modulators like pregnenolone (B344588) sulfate (B86663) (PREGS).[1][6] This is supported by findings that the potentiating effects of this compound and 24(S)-HC are not additive with each other, but are additive with those of PREGS.[6]
Furthermore, their modulatory effect is selective for NMDARs, as they do not significantly affect AMPA or GABA-A receptor-mediated responses at concentrations where they potentiate NMDAR currents.[1][5] The potentiation of NMDARs by these oxysterols primarily results in an increased peak amplitude of the NMDAR excitatory postsynaptic current (EPSC), with a lesser effect on the decay kinetics.[1][3]
Signaling Pathways and Physiological Relevance
24(S)-hydroxycholesterol is the primary metabolite of cholesterol in the brain and plays a crucial role in maintaining cholesterol homeostasis.[7][8] Beyond its effects on NMDARs, 24(S)-HC is also an agonist for Liver X Receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in cholesterol transport and metabolism.[7][8] The signaling pathway for 24(S)-hydroxycholesterol's role in cholesterol homeostasis is depicted below.
Signaling pathway of 24(S)-hydroxycholesterol in cholesterol homeostasis.
The modulation of NMDARs by this compound and 24(S)-hydroxycholesterol has significant implications for synaptic plasticity. Both compounds have been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory.[1]
Modulation of NMDAR signaling by this compound and 24(S)-hydroxycholesterol.
Experimental Protocols
The primary experimental technique used to determine the potency of this compound and 24(S)-hydroxycholesterol on NMDARs is whole-cell patch-clamp electrophysiology on cultured hippocampal neurons.
Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Culture: Primary hippocampal cultures are prepared from neonatal mice or rats.[1]
-
Recording Setup: Whole-cell recordings are made using an Axopatch 200B amplifier or similar equipment. The external solution contains standard physiological saline. The internal pipette solution contains a cesium-based solution to block potassium channels.[4]
-
Drug Application: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. This compound or 24(S)-hydroxycholesterol are pre-incubated for a set duration (e.g., 40-90 seconds) before the co-application with NMDA and glycine.[1][9]
-
Data Analysis: The potentiation of the NMDA-induced current by the test compound is measured and normalized to the baseline response. Concentration-response curves are generated by applying increasing concentrations of the compound, and the EC50 is calculated by fitting the data with the Hill equation.[9]
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 24S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 8. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease [mdpi.com]
- 9. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]
A Comparative Analysis of SGE-201 and SGE-301: Next-Generation NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SGE-201 and SGE-301, two synthetic neuroactive steroids that act as positive allosteric modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor. Both compounds are analogs of the endogenous brain cholesterol metabolite, 24(S)-hydroxycholesterol (24(S)-HC), and represent a promising therapeutic avenue for a range of central nervous system (CNS) disorders.[1][2][3] This document synthesizes available preclinical data to objectively compare their performance and provides insights into the experimental methodologies used for their evaluation.
Introduction to this compound and SGE-301
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission, is integral to synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in numerous neurological and psychiatric disorders. This compound and SGE-301 are novel small molecules developed by Sage Therapeutics, designed to enhance NMDA receptor function through positive allosteric modulation.[1][2][3] They bind to a unique site on the NMDA receptor, distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites, to potentiate receptor activity.[4]
SGE-301 was developed as a successor to this compound with a key structural modification—the addition of a 3-methyl group. This chemical alteration was intended to improve its pharmacokinetic properties, particularly its bioavailability and brain penetration.[5] Preclinical evidence suggests that this modification resulted in enhanced potency, efficacy, and brain concentration for SGE-301 compared to its predecessor.[5]
Comparative Data
The following tables summarize the available quantitative data for this compound and SGE-301, highlighting their pharmacodynamic and pharmacokinetic properties.
Table 1: In Vitro Pharmacodynamics at NMDA Receptors
| Parameter | This compound | SGE-301 | Reference |
| Potency vs. 24(S)-HC | ~5- to 10-fold more potent | Data not directly compared to 24(S)-HC, but noted to have improved potency over this compound | [5] |
| EC50 (GluN1/GluN2A) | Not explicitly stated | 124 nM (95% CI: 100-151 nM) | [4] |
| Emax (% of vehicle, GluN1/GluN2A) | Not explicitly stated | 201% | [4] |
| EC50 (GluN1/GluN2B) | Not explicitly stated | Similar submicromolar EC50 to GluN1/GluN2A | [4] |
| Activity at GluN1/GluN2C | Not explicitly stated | No detectable effect | [4] |
| Activity at GluN1/GluN2D | Not explicitly stated | Minimal activity | [4] |
Table 2: In Vivo Pharmacokinetics
| Parameter | This compound | SGE-301 | Reference |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | [5][6] |
| Dose (for brain concentration) | 10 mg/kg (i.p.) | 20 mg/kg (i.p.) | [5] |
| Brain Concentration (60 min post-dose) | Lower concentration | Disproportionately higher concentration | [5] |
| Plasma Concentration (1 hour post-dose) | Not explicitly stated | 1954 ± 157 ng/ml (s.c.) | [6] |
| Brain Concentration (1 hour post-dose) | Not explicitly stated | 523 ± 86 ng/g (s.c.) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
NMDA Receptor Positive Allosteric Modulation by SGE Compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
Validating the Specificity of SGE-201 for NMDA Receptors Over Other Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SGE-201's performance with respect to its specificity for the N-methyl-D-aspartate (NMDA) receptor over other ionotropic glutamate (B1630785) receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor. The information presented is supported by available experimental data to aid in the evaluation of this compound as a selective pharmacological tool.
This compound is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol. It has been identified as a potent positive allosteric modulator (PAM) of NMDA receptors.[1][2] Such modulators are of significant interest in the development of therapeutics for conditions associated with NMDA receptor hypofunction. A critical characteristic for a valuable research tool and a potential therapeutic candidate is its selectivity for the intended target over other related receptors to minimize off-target effects.
Data Presentation: this compound Specificity Profile
| Receptor Subtype | Compound | Assay Type | Cell Type | Measured Effect | Result | Reference |
| NMDA Receptor | This compound | Electrophysiology (Whole-cell patch clamp) | Cultured rat hippocampal neurons | Potentiation of NMDA-induced current | EC50 = 0.11 µM | [3] |
| NMDA Receptor | This compound | Electrophysiology (Whole-cell patch clamp) | HEK-293 cells expressing various GluN2 subunits | Potentiation of NMDA-induced current | Significant potentiation across all tested GluN2 subunits (A, B, C, D) | [1][2] |
| AMPA Receptor | This compound | Electrophysiology (Whole-cell patch clamp) | Cultured rat hippocampal neurons | Effect on pharmacologically isolated AMPA receptor EPSCs | Statistically unaltered | [2] |
| Kainate Receptor | This compound | - | - | - | Data not available | - |
Experimental Protocols
The data presented above are primarily derived from electrophysiological studies. Below are detailed methodologies representative of the key experiments cited for validating the specificity of a compound like this compound.
Heterologous Expression of Glutamate Receptors in HEK-293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells, which do not endogenously express most glutamate receptors, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For expression of specific receptor subtypes, cells are transiently transfected with plasmids encoding the desired glutamate receptor subunits (e.g., GluN1/GluN2A for NMDA receptors, or GluA2 for AMPA receptors) using a suitable transfection reagent like Lipofectamine 2000. A reporter gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
-
Cell Plating for Electrophysiology: 24-48 hours post-transfection, the cells are dissociated and plated onto glass coverslips at a low density suitable for patch-clamp recording.
Whole-Cell Patch-Clamp Electrophysiology
-
Recording Setup: Coverslips with transfected HEK-293 cells or cultured primary neurons are placed in a recording chamber on the stage of an inverted microscope. The cells are continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.4).
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, pH 7.2).
-
Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration. This allows for the control of the cell's membrane potential and the measurement of ion channel currents.
-
Drug Application: The agonist for the receptor of interest (e.g., NMDA and glycine (B1666218) for NMDA receptors, or AMPA for AMPA receptors) is applied to the cell via a rapid perfusion system. To test the effect of this compound, it is typically pre-applied for a set duration before co-application with the agonist.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, and digitized. The peak amplitude of the agonist-evoked current in the presence and absence of this compound is measured and compared to determine the degree of potentiation or inhibition. For isolating specific receptor currents in primary neurons, pharmacological antagonists for other receptors are added to the extracellular solution (e.g., an AMPA receptor antagonist like CNQX to isolate NMDA receptor currents).
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for NMDA, AMPA, and kainate receptors.
References
Unlocking Neuronal Modulation: A Comparative Guide to SGE-201's Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of SGE-201's effects, comparing its performance with alternative NMDA receptor modulators. Detailed experimental data, protocols, and pathway visualizations are presented to facilitate informed decisions in neuroscience research.
This compound is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). It functions as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity, learning, and memory.[1][2] This guide delves into the experimental data available for this compound and its alternatives, providing a framework for understanding their comparative efficacy and mechanisms of action in neuronal models. While direct comparative studies of this compound across multiple distinct neuronal cell lines are limited in publicly available literature, this guide synthesizes findings from primary neuronal cultures to offer valuable insights.
Comparative Efficacy of NMDA Receptor Positive Allosteric Modulators
The following table summarizes the quantitative data on the potentiation of NMDA receptor currents by this compound and its key alternatives, primarily in cultured primary hippocampal neurons. This data is crucial for comparing the potency and efficacy of these compounds.
| Compound | Cell Type | EC50 (µM) | Maximum Potentiation (% of control) | Reference |
| This compound | Primary Hippocampal Neurons | ~1 | >300% | [1] |
| SGE-301 | Primary Hippocampal Neurons | ~0.5 | >300% | [3] |
| 24(S)-Hydroxycholesterol (24(S)-HC) | Primary Hippocampal Neurons | ~1-2 | ~200-300% | [1][2] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The following are protocols for key experiments used to characterize the effects of this compound and other NMDA receptor PAMs.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the potentiation of NMDA receptor-mediated currents in individual neurons.
Objective: To quantify the effect of this compound on the amplitude and kinetics of NMDA receptor currents.
Cell Preparation:
-
Primary hippocampal neurons are cultured on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber continuously perfused with an external solution.[4][5]
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, 0.01 bicuculline (B1666979) methiodide, and 0.01 glycine, pH adjusted to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) to elicit a baseline NMDA receptor-mediated current.
-
After a washout period, pre-incubate the neuron with the desired concentration of this compound for a specified time (e.g., 1-5 minutes).
-
Co-apply NMDA and this compound and record the potentiated current.
-
Data is typically normalized to the baseline NMDA response to determine the percentage of potentiation.[6]
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) following NMDA receptor activation, providing a functional readout of receptor activity.
Objective: To assess the effect of this compound on NMDA receptor-mediated calcium influx.
Cell Preparation and Dye Loading:
-
Neuronal cells are grown on glass-bottom dishes.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a dye-containing solution for 30-60 minutes at 37°C.[7][8]
-
After loading, cells are washed with an imaging buffer to remove excess dye.
Imaging Procedure:
-
The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.
-
A baseline fluorescence is recorded before stimulation.
-
Cells are stimulated with NMDA in the absence and presence of this compound.
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.[9][10]
-
The magnitude and kinetics of the calcium response are analyzed to determine the effect of this compound.
Visualizing the Mechanism of Action
To understand the biological context of this compound's effects, it is essential to visualize the signaling pathways involved.
This compound Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects on neuronal cells.
NMDA Receptor Signaling Pathway
This compound, as a positive allosteric modulator, enhances the normal signaling cascade initiated by the activation of NMDA receptors.
Caption: Simplified NMDA receptor signaling pathway modulated by this compound.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]
- 2. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 8. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
SGE-201 vs. Traditional NMDA Receptor Agonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of SGE-201, a neuroactive steroid positive allosteric modulator (PAM), and traditional NMDA receptor agonists. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their distinct mechanisms and performance based on available experimental data.
Introduction: Distinct Mechanisms of NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in various neurological and psychiatric disorders.[1] Modulation of NMDA receptor activity is a key therapeutic strategy, with two primary approaches being direct agonism and allosteric modulation.
Traditional NMDA Receptor Agonists , such as the endogenous neurotransmitter glutamate and the co-agonist glycine (B1666218) , directly bind to the agonist binding sites on the NMDA receptor complex. This binding event is a prerequisite for the opening of the ion channel, allowing the influx of Ca²⁺ and Na⁺ ions, which triggers downstream signaling cascades.[1]
This compound , in contrast, is a Positive Allosteric Modulator (PAM) . It does not directly activate the NMDA receptor. Instead, it binds to a distinct allosteric site on the receptor complex. This binding enhances the receptor's response to the binding of traditional agonists like glutamate and glycine.[2] this compound is a synthetic analog of the brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC) and shares a similar mechanism of action.[2] The key distinction is that PAMs like this compound amplify the physiological activation of the receptor by endogenous agonists, rather than causing direct and potentially tonic activation.
Efficacy Data: A Quantitative Comparison
The efficacy of traditional agonists is typically quantified by their half-maximal effective concentration (EC₅₀) for receptor activation. For PAMs like this compound, efficacy is measured by their ability to potentiate the response to a given concentration of an agonist, also expressed as an EC₅₀ for potentiation and the maximum potentiation (Eₘₐₓ). A direct comparison of EC₅₀ values is therefore not appropriate due to the different mechanisms of action. The following tables summarize the available quantitative data for this compound and traditional NMDA receptor agonists from electrophysiological studies.
Table 1: Efficacy of this compound and Related Positive Allosteric Modulators
| Compound | NMDA Receptor Subtype | EC₅₀ (Potentiation) | Eₘₐₓ (% of vehicle) | Experimental System | Reference |
| SGE-301 | GluN1/GluN2A | 124 nM (95% CI: 100-151 nM) | 201% | Recombinant human receptors on HEK293 cells | [3] |
| SGE-550 | GluN1/GluN2A | 29 nM (95% CI: 10-82 nM) | 266% | Recombinant human receptors on HEK293 cells | [3] |
| SGE-550 | GluN1/GluN2C | 121 nM (95% CI: 40-367 nM) | 184% | Recombinant human receptors on HEK293 cells | [3] |
Table 2: Efficacy of Traditional NMDA Receptor Agonists
| Agonist | NMDA Receptor Subtype | EC₅₀ (Activation) | Experimental System | Reference |
| L-Glutamate | Native | 2.3 µM | Mouse embryonic hippocampal neurons in culture | [4] |
| L-Glutamate | Native | 1.7 µM (steady-state) | Cultured hippocampal neurons | [5][6] |
| Glycine | GluN1/GluN2A | ~1-3 µM | Recombinant receptors in oocytes | [7] |
| Glycine | Native | <1 µM | Dissociated neurons | [7] |
| Sarcosine (B1681465) | Native | 26 ± 3 µM | Cultured embryonic mouse hippocampal neurons | [8] |
Experimental Protocols: Electrophysiological Assessment of Efficacy
The efficacy data presented above are primarily derived from electrophysiological experiments, such as two-electrode voltage-clamp (TEVC) recordings from oocytes expressing recombinant receptors or whole-cell patch-clamp recordings from cultured neurons or brain slices.
General Protocol for Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Preparation: Primary hippocampal neurons are cultured from embryonic mouse or rat brains. Alternatively, acute brain slices can be prepared. For recombinant studies, human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Recording Setup: A glass micropipette with a tip diameter of a few micrometers is filled with an internal solution mimicking the intracellular ionic composition and is pressed against the cell membrane. A high-resistance "giga-seal" is formed before rupturing the membrane patch to achieve the whole-cell configuration. The cell is continuously perfused with an external solution containing physiological ion concentrations.
-
Agonist and Compound Application: A baseline NMDA receptor-mediated current is established by applying a known concentration of an agonist (e.g., glutamate) and a co-agonist (e.g., glycine). To assess the effect of a PAM like this compound, the compound is added to the external solution and co-applied with the agonists. For dose-response curves, a range of concentrations of the agonist or PAM is applied.
-
Data Acquisition and Analysis: The resulting ion flow across the cell membrane (current) is measured using a patch-clamp amplifier. The peak amplitude of the current is recorded. For agonists, the EC₅₀ is determined by fitting the dose-response data to a logistic equation. For PAMs, the potentiation is calculated as the percentage increase in the agonist-evoked current in the presence of the modulator compared to the agonist alone. The EC₅₀ for potentiation is then calculated from the dose-response curve of the PAM.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
Signaling Pathway of NMDA Receptor Activation and Modulation
Caption: NMDA receptor activation by agonists and potentiation by this compound.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for electrophysiological efficacy assessment.
Conclusion
This compound and traditional NMDA receptor agonists represent two distinct but complementary approaches to modulating NMDA receptor function. Traditional agonists are the primary activators of the receptor, while this compound acts as a potentiator, enhancing the receptor's response to these agonists. This fundamental difference in their mechanism of action is reflected in their efficacy profiles. The choice between targeting direct agonism versus positive allosteric modulation will depend on the specific therapeutic goals and the desired level of control over NMDA receptor signaling in a given pathological context. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and drug developers working to advance therapies for neurological and psychiatric disorders.
References
- 1. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations | Journal of Neuroscience [jneurosci.org]
- 6. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vivo Behavioral Effects of SGE-201 and Other NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo behavioral effects of SGE-201, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Due to a lack of direct replication studies of this compound's behavioral effects across different laboratories, this document focuses on the foundational research and compares its performance with its more potent analog, SGE-301, and other compounds targeting the NMDA receptor. The information herein is intended to provide objective data and detailed methodologies to support further research and drug development in this area.
Executive Summary
This compound has been shown to be effective in reversing behavioral deficits in preclinical models of NMDA receptor hypofunction. As a positive allosteric modulator, it enhances the function of NMDA receptors, which are critical for synaptic plasticity and cognitive processes. This guide presents the key quantitative data from in-vivo studies, details the experimental protocols used to generate this data, and provides visualizations of the relevant signaling pathways and experimental workflows. The primary focus is on the Y-maze spontaneous alternation task and social interaction paradigms, which assess working memory and social behavior, respectively. While direct multi-laboratory replication data for this compound is limited, a comparison with the related compound SGE-301 offers insights into structure-activity relationships and potential therapeutic advantages.
Data Presentation: In-Vivo Behavioral Studies
The following tables summarize the quantitative data from key behavioral experiments involving this compound and its comparator, SGE-301. These studies primarily utilized rodent models where NMDA receptor function was pharmacologically inhibited to induce behavioral deficits.
Table 1: Effect of this compound on MK-801-Induced Deficits in Y-Maze Spontaneous Alternation
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Alternation (%) | SEM | p-value vs. MK-801 alone |
| Vehicle | - | 17-19 | 75 | ~2.5 | < 0.0001 |
| MK-801 | 0.2 | 17-19 | 50 | ~2.5 | - |
| MK-801 + this compound | 1 | 17-19 | 55 | ~2.5 | > 0.05 |
| MK-801 + this compound | 3 | 17-19 | 68 | ~2.5 | < 0.0005 |
| MK-801 + this compound | 10 | 17-19 | 65 | ~2.5 | < 0.05 |
Data extracted from Paul et al., 2013.[1][2][3]
Table 2: Effect of SGE-301 on Phencyclidine (PCP)-Induced Deficits in Social Interaction
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Social Interaction Time (s) | SEM | p-value vs. PCP + Vehicle |
| Vehicle + Vehicle | - | 12-15 | 62 | 4 | < 0.001 |
| PCP + Vehicle | 5 (bid, 7 days) | 12-15 | 35 | 3 | - |
| PCP + SGE-301 | 10 | 12-15 | 58 | 5 | < 0.005 |
| PCP + SGE-301 | 30 | 12-15 | 60 | 4 | < 0.001 |
Data extracted from Paul et al., 2013.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the protocols for the key behavioral experiments cited in this guide.
Y-Maze Spontaneous Alternation Task
This task is used to assess spatial working memory, which is dependent on hippocampal function. The protocol is based on the natural tendency of rodents to explore novel environments.[4][5][6][7][8]
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) oriented at a 120° angle from each other.
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
To induce a cognitive deficit, mice are administered the NMDA receptor antagonist MK-801 (0.2 mg/kg, i.p.) 30 minutes before testing.
-
This compound is administered intraperitoneally at various doses (1, 3, or 10 mg/kg) 60 minutes before testing.
-
Each mouse is placed in the center of the Y-maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB, BCA).
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
The total number of arm entries is also recorded as a measure of general locomotor activity.
Social Interaction Test
This test evaluates social recognition and social memory, behaviors that can be disrupted by NMDA receptor hypofunction.[9][10][11][12]
Apparatus:
-
A rectangular open-field arena (e.g., 40 x 40 cm).
Procedure:
-
Rats are subjected to a subchronic phencyclidine (PCP) treatment regimen (5 mg/kg, i.p., twice daily for 7 days) to induce a persistent social deficit. A washout period of 7 days follows the last PCP injection.
-
On the test day, SGE-301 is administered intraperitoneally at various doses (10 or 30 mg/kg) 60 minutes before testing.
-
Two unfamiliar rats of the same sex and similar weight, which have been housed separately, are placed in the open-field arena.
-
Their behavior is recorded for a set duration (e.g., 10 minutes).
-
The total time spent in active, non-aggressive social behaviors is scored by a trained observer blind to the treatment conditions. These behaviors include sniffing, grooming, and following.
-
Aggressive behaviors (e.g., biting, wrestling) are scored separately and are typically minimal in this paradigm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflows for the behavioral assays.
Caption: Proposed signaling pathway for this compound as a positive allosteric modulator of the NMDA receptor.
Caption: Experimental workflow for the Y-Maze spontaneous alternation task.
Conclusion
This compound demonstrates clear efficacy in reversing behavioral deficits in preclinical models of NMDA receptor hypofunction. The data presented in this guide, primarily from a single comprehensive study, provide a strong foundation for its potential as a therapeutic agent. The comparison with SGE-301 suggests that further optimization of this chemical scaffold may lead to enhanced potency and efficacy. However, the lack of independent replication of the behavioral effects of this compound is a notable gap in the literature. Future studies from different laboratories are essential to robustly validate these initial findings and to fully understand the therapeutic potential of this compound and related compounds. Researchers are encouraged to utilize the detailed protocols provided herein to facilitate such replication and to explore the effects of these modulators in a wider range of behavioral paradigms and disease models.
References
- 1. Positive Allosteric Modulation of Metabotropic Glutamate 5 (mGlu5) Receptors Reverses N-Methyl-D-Aspartate Antagonist-Induced Alteration of Neuronal Firing in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. conductscience.com [conductscience.com]
- 7. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 10. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Assessing the Subunit Selectivity of SGE-201 on Different NMDA Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SGE-201's activity across various N-methyl-D-aspartate (NMDA) receptor subtypes. This compound, a synthetic neuroactive steroid analog of the brain cholesterol metabolite 24(S)-hydroxycholesterol, acts as a positive allosteric modulator (PAM) of NMDA receptors.[1][2] Understanding its subunit selectivity is crucial for predicting its therapeutic potential and off-target effects. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to offer a comprehensive assessment of this compound in comparison to other NMDA receptor modulators.
Executive Summary
This compound enhances the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1] Unlike many other NMDA receptor modulators, experimental evidence indicates that this compound is a non-selective positive allosteric modulator , potentiating the activity of all major GluN2 subunit-containing NMDA receptors (GluN2A, GluN2B, GluN2C, and GluN2D) to a similar extent.[1] This contrasts with compounds like pregnenolone (B344588) sulfate (B86663) (PREGS), which exhibits clear subunit-dependent effects, potentiating GluN2A and GluN2B while inhibiting GluN2C and GluN2D-containing receptors.[3][4] This lack of selectivity suggests that this compound may have broad effects on NMDA receptor signaling throughout the central nervous system.
Quantitative Data Comparison
The following table summarizes the subunit selectivity profile of this compound in comparison to other well-characterized NMDA receptor modulators. The data highlights the distinct mechanisms and subunit preferences of these compounds.
| Compound | Modulator Type | GluN2A | GluN2B | GluN2C | GluN2D | Reference |
| This compound | PAM | Potentiation (no significant difference between subunits) | Potentiation | Potentiation | Potentiation | [1] |
| Pregnenolone Sulfate (PREGS) | PAM / NAM | Potentiation | Potentiation | Inhibition | Inhibition | [3][4] |
| TCN-201 | NAM | IC50: 0.32 µM | >300-fold less potent than on GluN2A | Weakly active | Weakly active | [5][6] |
| Ifenprodil | NAM | Weakly active | IC50: ~0.3 µM | Weakly active | Weakly active | [7] |
Experimental Protocols
The assessment of this compound's subunit selectivity primarily relies on electrophysiological techniques. Below is a detailed methodology for a key experiment.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This method is widely used to study the activity of specific ion channel subtypes in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
- Xenopus laevis oocytes are surgically removed and defolliculated.
- Oocytes are injected with complementary RNA (cRNA) encoding the human GluN1 subunit and one of the four human GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).
- Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
- An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
- The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes.
- The oocyte is voltage-clamped at a holding potential of -40 mV to -70 mV.
3. Compound Application and Data Acquisition:
- A baseline response is established by applying a solution containing a fixed concentration of the agonist (e.g., 100 µM glutamate) and co-agonist (e.g., 30 µM glycine).
- This compound is then co-applied with the agonists at various concentrations to determine its effect on the NMDA receptor-mediated current.
- The potentiation is measured as the percentage increase in current amplitude in the presence of this compound compared to the baseline response.
- Data is acquired and analyzed using specialized software to determine dose-response relationships and calculate EC50 values where applicable.
Visualizing the Molecular Landscape
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in assessing this compound.
Caption: NMDA Receptor Signaling Pathway.
References
- 1. Diverse modes of NMDA receptor positive allosteric modulation: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SGE-201: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of SGE-201, a potent allosteric modulator of N-methyl-D-aspartate receptors.
Important Note: While this compound is designated as a non-hazardous chemical for shipping purposes, it is imperative to obtain and consult the official Safety Data Sheet (SDS) from the manufacturer or supplier for complete and specific handling and disposal instructions. The absence of a publicly available, specific SDS for this compound (CAS No. 35882-85-0) necessitates a cautious approach based on general best practices for laboratory chemical waste.
Core Disposal Principles
The disposal of any chemical substance, including this compound, must adhere to local, state, and federal regulations. The primary goal is to minimize environmental impact and ensure the safety of all personnel.
Key Steps for Disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It will provide specific information on physical and chemical properties, hazards, and environmental fate.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the definitive resource for guidance on chemical waste disposal procedures and regulatory compliance.
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by the SDS and your EHS department. Improper mixing can lead to hazardous reactions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the chemical name ("this compound"), CAS number (35882-85-0), and any relevant hazard warnings.
-
Use Appropriate Containers: Waste should be stored in chemically compatible and properly sealed containers to prevent leaks or spills.
Quantitative Data Summary
As a specific SDS for this compound is not publicly available, a quantitative data table for disposal parameters cannot be provided. However, the following table template should be used to summarize the pertinent information once the official SDS is obtained.
| Parameter | Value | Units | Source |
| Waste Codes (e.g., EPA) | [To be filled from SDS] | - | [SDS Section 13] |
| Recommended Disposal Method | [To be filled from SDS] | - | [SDS Section 13] |
| Aquatic Toxicity (e.g., LC50) | [To be filled from SDS] | mg/L | [SDS Section 12] |
| Persistence and Degradability | [To be filled from SDS] | - | [SDS Section 12] |
| Bioaccumulative Potential | [To be filled from SDS] | - | [SDS Section 12] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available without the specific SDS. General procedures for the disposal of non-hazardous solid chemical waste in a research setting typically involve the following:
Protocol for Disposal of Solid, Non-Hazardous Research Chemical:
-
Objective: To safely dispose of the chemical in accordance with institutional and regulatory guidelines.
-
Materials:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
Lab coat
-
Appropriate, labeled waste container
-
Spatula or other suitable transfer tool
-
-
Procedure:
-
Don all required Personal Protective Equipment (PPE).
-
In a designated waste handling area, carefully transfer the this compound from its original container to the designated waste container.
-
Minimize the creation of dust.
-
Securely close the waste container.
-
Complete any required waste disposal forms as per your institution's EHS procedures.
-
Arrange for the pickup of the waste container by authorized personnel.
-
Clean and decontaminate the work area and any equipment used.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling SGE-201
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of SGE-201, a potent allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this research compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on general best practices for handling novel chemical compounds in a laboratory setting.
Compound Identification and Properties
| Property | Value |
| Chemical Name | (3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[1] |
| Synonyms | SGE 201, delta5,6-3-oxynorcholenyl)dimethylcarbinol[1] |
| CAS Number | 35882-85-0[1] |
| Molecular Formula | C26H44O2[1] |
| Molecular Weight | 388.64 g/mol [1] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to personal protection is mandatory. The following PPE is required at all times when handling this compound.
| PPE Category | Minimum Requirement |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | A standard laboratory coat. Ensure it is fully buttoned. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and dark place.[1]
-
For short-term storage (days to weeks), maintain at 0 - 4°C.[1]
-
For long-term storage (months to years), store at -20°C.[1]
Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Research articles indicate that this compound can be prepared as a concentrated stock in 100% DMSO.[2]
Experimental Workflow:
The following diagram outlines a general workflow for experiments involving this compound, from preparation to data analysis.
Caption: A generalized workflow for in-vitro experiments using this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, paper towels) Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, cell culture media containing this compound) Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | If the container held acutely toxic waste, it must be managed as hazardous waste. Otherwise, triple rinse the container with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the container according to institutional guidelines.[3] |
Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]
Signaling Pathway
This compound is a positive allosteric modulator of NMDA receptors.[1] It enhances the function of these receptors, which are critical for excitatory synaptic transmission in the central nervous system.
Caption: this compound enhances NMDA receptor activity, leading to increased calcium influx.
References
- 1. medkoo.com [medkoo.com]
- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. odu.edu [odu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
